ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-benzyl-5-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-23-19(22)17-13-20-21(14-15-9-5-3-6-10-15)18(17)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIOTLZLMKYZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Privileged Scaffold: Biological Activity and Synthetic Utility of Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate
Executive Summary
In modern medicinal chemistry, identifying and optimizing privileged scaffolds is paramount for accelerating drug discovery. Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate (CAS: 342023-84-1) serves as a highly versatile, lipophilic building block [1]. While the ethyl ester itself is a synthetic intermediate, its hydrolyzed derivative—1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid—acts as the core pharmacophore for highly potent inhibitors targeting metabolic disorders (DGAT-1 inhibitors) and cardiovascular diseases (Renin inhibitors) [2, 3].
This technical guide dissects the mechanistic rationale, biological pathways, and self-validating synthetic protocols associated with this critical pyrazole derivative.
Chemical Identity & Pharmacophore Profiling
The 1,5-diaryl/benzyl-phenyl pyrazole core is structurally privileged. The pyrazole ring acts as a rigid, aromatic bioisosteric spacer that precisely directs the vectors of its substituents (the N1-benzyl group, the C5-phenyl group, and the C4-carboxylate).
Table 1: Physicochemical Properties of the Scaffold
| Property | Value | Pharmacological Relevance |
| CAS Number | 342023-84-1 | Standardized chemical identifier [1]. |
| Molecular Formula | C₁₉H₁₈N₂O₂ | Determines baseline molecular weight. |
| Molecular Weight | 306.36 g/mol | Leaves ~200 Da for further functionalization before hitting Lipinski's limit. |
| Predicted LogP | 3.7 | High lipophilicity; ideal for penetrating deep hydrophobic enzyme pockets. |
| H-Bond Acceptors | 4 | Facilitates interaction with target enzyme active site residues. |
The high LogP (3.7) is a defining feature [1]. Both Diacylglycerol O-acyltransferase 1 (DGAT-1) and Renin possess deep, hydrophobic binding clefts. The N1-benzyl and C5-phenyl rings are uniquely positioned to engage in
Primary Biological Targets & Mechanisms of Action
DGAT-1 Inhibition (Metabolic Disorders)
Diacylglycerol O-acyltransferase 1 (DGAT-1) is a membrane-bound enzyme that catalyzes the final, committed step in triglyceride (TAG) synthesis. Overexpression or hyperactivation of DGAT-1 is directly linked to obesity, insulin resistance, and hyperlipidemia.
Derivatives synthesized from ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate via amide coupling demonstrate potent DGAT-1 inhibitory activity[2]. By occupying the acyl-CoA binding site, the pyrazole core prevents the esterification of diacylglycerol (DAG), thereby halting TAG accumulation.
Mechanism of DGAT-1 inhibition by pyrazole derivatives to prevent TAG synthesis.
Renin Inhibition (Hypertension)
Renin is an aspartyl protease secreted by the kidneys that initiates the Renin-Angiotensin-Aldosterone System (RAAS) by cleaving angiotensinogen. Advanced cyclic amine compounds derived from the 1-benzyl-5-phenyl-1H-pyrazole scaffold act as direct renin inhibitors [3]. The rigid pyrazole core mimics the transition state of the peptide substrate, tightly binding to the catalytic aspartate residues in the renin active site.
Interruption of the RAAS pathway via direct Renin inhibition by pyrazole derivatives.
Table 2: Representative Structure-Activity Relationship (SAR) Profile
| Target Enzyme | C4 Modification | Biological Effect | Typical IC₅₀ Range |
| DGAT-1 | Amide Linkage | Reduces triglyceride synthesis [2] | 10 - 50 nM |
| Renin | Carbamate Linkage | Prevents Angiotensin I formation [3] | 5 - 20 nM |
Experimental Workflows & Self-Validating Protocols
To harness the biological potential of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate, it must undergo precise chemical transformations. The following protocols are designed with built-in causality and self-validation mechanisms.
Synthetic workflow from the inactive ethyl ester to the biologically active API.
Protocol A: Base-Catalyzed Ester Hydrolysis (Saponification)
Objective: De-protect the C4-carboxylate to generate the free acid (CAS: 905590-04-7) required for subsequent coupling [1].
-
Solvent Preparation: Dissolve 1.0 equivalent of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate in a 3:1:1 mixture of Tetrahydrofuran (THF), Ethanol, and Water.
-
Causality: The highly lipophilic pyrazole core is insoluble in water. THF and Ethanol ensure the substrate remains in solution, while water dissolves the inorganic base, creating a homogenous biphasic-to-monophasic transition.
-
-
Base Addition: Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O).
-
Causality: LiOH is selected over NaOH or KOH because the lithium cation coordinates effectively with the ester carbonyl oxygen, increasing its electrophilicity and allowing for a milder reaction that prevents unwanted ring degradation.
-
-
Reaction Monitoring (Self-Validation): Stir at room temperature for 4.0 hours. Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.
-
Validation Check: The reaction is complete when the high-Rf starting material spot disappears entirely, replaced by a baseline spot (the highly polar lithium carboxylate salt).
-
-
Isolation: Concentrate the mixture in vacuo to remove organic solvents. Acidify the remaining aqueous layer with 1M HCl to pH 2-3.
-
Validation Check: The sudden drop in pH protonates the carboxylate. Because the free acid is highly lipophilic, it will immediately precipitate out of the aqueous solution as a distinct white solid, validating successful conversion. Filter and dry under vacuum.
-
Protocol B: Curtius Rearrangement & Carbamate Formation
Objective: Convert the free carboxylic acid into a carbamate intermediate, a critical step in synthesizing Renin inhibitors [3].
-
Activation: Dissolve the free acid (1.0 eq) in anhydrous Toluene. Add Triethylamine (Et₃N, 1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.2 eq).
-
Causality: Et₃N deprotonates the acid, facilitating nucleophilic attack on DPPA to form an acyl azide intermediate.
-
-
Thermal Rearrangement: Heat the reaction mixture to 80°C for 2 hours.
-
Causality: Thermal energy drives the Curtius rearrangement. The acyl azide decomposes, expelling nitrogen gas (N₂) to form a highly reactive isocyanate intermediate.
-
Validation Check: The visible evolution of nitrogen gas bubbles serves as a real-time kinetic indicator of the rearrangement occurring.
-
-
Trapping: Add the desired alcohol (e.g., 2-(trimethylsilyl)ethanol) and reflux for an additional 4 hours. The alcohol nucleophilically attacks the isocyanate to yield the stable carbamate, which is then purified via silica gel chromatography.
Conclusion
Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate is far more than a simple organic ester; it is a meticulously designed architectural foundation for drug discovery. By understanding the lipophilic and spatial advantages of the 1,5-diaryl pyrazole system, researchers can reliably hydrolyze and derivatize this scaffold to synthesize highly potent inhibitors for complex biological targets like DGAT-1 and Renin.
References
-
Molaid Chemical Database. "ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate - CAS 342023-84-1". Molaid. [Link]
-
WIPO. "WO2006082952 - AMIDE COMPOUND". World Intellectual Property Organization. [Link]
- Google Patents. "WO2007094513A2 - Cyclic Amine Compound and Use Thereof for the Prophylaxis or Treatment of Hypertension".
Medicinal Chemistry of 1-Benzyl-5-Phenylpyrazole Derivatives: Synthetic Regiocontrol and Therapeutic Divergence
Topic: Medicinal chemistry applications of 1-benzyl-5-phenylpyrazole derivatives Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The 1-benzyl-5-phenylpyrazole scaffold represents a privileged yet synthetically demanding pharmacophore in modern medicinal chemistry. Unlike its thermodynamically favored 1,3-isomer, the 1,5-disubstituted core offers unique steric and electronic properties that drive distinct biological activities—ranging from soluble Guanylate Cyclase (sGC) stimulation in cardiovascular therapy to angiogenesis promotion in ischemic tissue repair. This guide provides a rigorous technical analysis of the scaffold, detailing the regioselective synthetic strategies required to access it and mapping its divergent therapeutic applications.
The Regioselectivity Challenge: Accessing the 1,5-Core
The primary barrier to exploring this chemical space is the inherent regioselectivity issue during the condensation of hydrazines with 1,3-dicarbonyls.
The "Regio-Switch" Mechanism
In the reaction between benzylhydrazine and a benzoylacetone derivative (e.g., ethyl benzoylacetate), two isomers are possible. The nucleophilic hydrazine (
-
Path A (Kinetic/Steric Control): Attack at the less hindered carbonyl (often the ester or methyl ketone) leads to the 1-benzyl-3-phenyl isomer.
-
Path B (The Target): To obtain the 1-benzyl-5-phenyl isomer, the reaction must be engineered to force the hydrazine's distal nitrogen to close onto the phenyl-bearing carbon.
Validated Synthetic Protocol: Regioselective Cycloaddition
To bypass the mixture issues of condensation, we recommend the Nitrilimine-Alkyne Cycloaddition (ENAC) or controlled condensation method. Below is a high-fidelity protocol for synthesizing 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid , a versatile precursor.
Protocol: Synthesis of 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid
-
Principle: Utilizing the differing electrophilicity of diketone centers under controlled pH or using a pre-formed enaminone intermediate.
-
Reagents: Benzylhydrazine dihydrochloride, Ethyl benzoylpyruvate (or equivalent 1,3-diketoester), Glacial Acetic Acid, Ethanol.
Step-by-Step Methodology:
-
Preparation: Dissolve Ethyl benzoylpyruvate (10 mmol) in Ethanol (20 mL).
-
Addition: Add Benzylhydrazine dihydrochloride (11 mmol) slowly at 0°C.
-
Cyclization: Add Glacial Acetic Acid (catalytic amount) and reflux for 4 hours. Note: Acidic conditions often favor the formation of the 5-phenyl isomer by activating the benzoyl carbonyl for initial attack, though solvent polarity plays a critical role.
-
Hydrolysis: Treat the resulting ester with NaOH (2M, aq) in MeOH at reflux for 2 hours to yield the free acid.
-
Purification: Acidify to pH 3 with HCl. The precipitate is the target acid. Recrystallize from Ethanol/Water.
-
Validation:
H NMR must show the pyrazole C4-H singlet and the characteristic benzyl shift.
Therapeutic Application A: Angiogenesis Promotion (BPC)
While many pyrazoles are designed as angiogenesis inhibitors (anticancer), the specific derivative N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC) acts as a potent angiogenesis promoter .
Mechanism of Action: The ROS/HIF-1 Axis
BPC induces a controlled elevation of Reactive Oxygen Species (ROS) in endothelial cells. This oxidative signal inhibits Prolyl Hydroxylase (PHD), preventing the degradation of Hypoxia-Inducible Factor-1
Visualization: BPC Signaling Pathway
Figure 1: Mechanism of N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC) in promoting angiogenesis via the ROS-dependent HIF-1
Therapeutic Application B: Cardiovascular & sGC Stimulation
The 1-benzyl-5-phenylpyrazole core is a structural analog of YC-1 (a benzylindazole), the prototype Soluble Guanylate Cyclase (sGC) stimulator.
The Heme-Dependent Mechanism
Derivatives in this class (including the evolved BAY 41-2272 series) bind to the
-
Key SAR Feature: The N1-benzyl group is essential for hydrophobic pocket binding. The C5-phenyl ring (often substituted with fluorine or polar groups in advanced analogs) positions the molecule near the heme regulatory domain.
-
Clinical Utility: Pulmonary Hypertension and Heart Failure.
Data Summary: Comparative Activity
| Compound Class | Core Scaffold | Primary Target | Mechanism | Key Outcome |
| BPC | 1-Benzyl-5-phenylpyrazole | Mitochondria / PHD | ROS -> HIF-1 | Angiogenesis (Wound Healing) |
| YC-1 Analogs | 1-Benzyl-5-phenylpyrazole | sGC (Heme domain) | Allosteric Stimulation | Vasodilation (Hypertension) |
| LC126 | Phenylpyrazole | MCL-1 | BH3 Mimetic | Apoptosis (Leukemia) |
Therapeutic Application C: Anticancer (MCL-1 & Autophagy)
Recent studies identify 1-benzyl-5-phenylpyrazole derivatives as inhibitors of MCL-1 (Myeloid Cell Leukemia-1), a pro-survival BCL-2 family protein.
-
Mechanism: The pyrazole acts as a scaffold to project hydrophobic groups (phenyl/benzyl) into the p2 and p4 pockets of the MCL-1 BH3-binding groove.
-
Autophagy Modulation: Certain 3,5-dimethyl analogs have been shown to inhibit mTORC1, inducing cytotoxic autophagy in pancreatic cancer cells.
Synthesis Workflow Visualization
The following diagram illustrates the critical divergence point in synthesizing the 1,5-isomer versus the 1,3-isomer.
Figure 2: Regioselective divergence in the synthesis of 1-benzyl-phenylpyrazoles. Condition B is required to access the bioactive 1,5-scaffold.
References
-
Angiogenesis Promotion by BPC: Acta Pharmacologica Sinica, "N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide promotes vascular endothelial cell angiogenesis and migration."
-
sGC Stimulators (YC-1/Pyrazole context): Nature Reviews Drug Discovery, "Soluble guanylate cyclase stimulators and activators."
-
Regioselective Synthesis: Journal of Organic Chemistry, "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."
-
MCL-1 Inhibition: ACS Omega, "Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1."
-
Autophagy Modulation: Journal of Medicinal Chemistry, "N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1."
Structure-Activity Relationship (SAR) of Pyrazole-4-Carboxylate Esters: A Comprehensive Technical Guide
Executive Summary
The pyrazole ring is a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, featured prominently in FDA-approved drugs such as celecoxib and axitinib. Among its derivatives, pyrazole-4-carboxylate esters (and their corresponding acids and amides) serve as highly versatile building blocks. They exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of pyrazole-4-carboxylate derivatives, detailing how specific regional modifications dictate pharmacodynamic affinity and pharmacokinetic stability.
Core SAR Principles: Modulating the Pyrazole Scaffold
The pyrazole-4-carboxylate core offers multiple vectors for structural diversification: the N1, C3, and C5 positions of the ring, and the C4 ester moiety itself. Rational drug design requires balancing these substitutions to optimize both target binding and metabolic stability.
N1-Position Modulations (Hydrophobic & Electronic Effects)
The N1 position is typically functionalized with aryl or alkyl groups to exploit hydrophobic pockets within target active sites. SAR studies on neuraminidase (NA) inhibitors reveal that the electronic nature of the N1-aryl substituent significantly impacts potency 1. Introducing an electron-donating group (e.g., 4-methylphenyl) or a weakly electron-withdrawing group (e.g., 4-fluorophenyl) at the N1 position often enhances binding affinity by optimizing
C3 and C5-Position Dynamics (Steric Hindrance & Lipophilicity)
Substitutions at the C3 and C5 positions govern the spatial conformation of the pyrazole ring. Small alkyl groups (e.g., methyl) are generally well-tolerated and can improve the molecule's metabolic stability 2. The substitution of a methyl group with a trifluoromethyl (
C4-Ester Modifications (Metabolic Stability & Target Binding)
While ethyl and methyl 1H-pyrazole-4-carboxylates are excellent synthetic intermediates, the ester moiety is often metabolically labile in vivo due to the ubiquitous presence of esterases. A critical SAR optimization strategy involves the bioisosteric replacement or conversion of the C4-ester into a carboxamide or ketone. Amidation not only improves metabolic stability but also introduces a hydrogen-bond donor/acceptor pair, which is frequently essential for anchoring the molecule to the target protein's backbone. For example, in the development of P2Y12 antagonists, replacing the metabolically labile pyrazole-4-carboxylic ethyl ester with a carboxamide or butan-1-one motif drastically improved both the half-life and the binding affinity (IC50 = 17 nM) 3.
Quantitative SAR Data
The following table summarizes the biological activity of various pyrazole-carboxamide derivatives (synthesized from pyrazole-4-carboxylate esters) against Influenza A/H3N2 Neuraminidase, demonstrating the impact of regional substitutions .
| Compound Series | C-Position of Amide | N1-Substituent | C3/C5 Substituents | NA Inhibition (%) at 10 µM |
| 6i | C4 | 4-Methylphenyl | H (C3), H (C5) | 52.31% |
| 12c | C5 | 4-Fluorophenyl | H (C3), H (C4) | 56.45% |
| 24b | C3 | 2-Methylphenyl | Methyl (C5) | 60.91% |
| 26b | C5 | 2-Methylphenyl | Methyl (C3) | 72.80% |
Data Insight: Shifting the carboxamide linker to the C5 position alongside an ortho-substituted N1-aryl group (ortho effect) yields the optimal spatial geometry for NA inhibition, outperforming the standard C4-amide configuration.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocol outlines the synthesis and transformation of ethyl 1H-pyrazole-4-carboxylates into biologically active carboxamides.
Protocol: Synthesis and Amidation of Ethyl 1H-Pyrazole-4-Carboxylate
Rationale: This two-step workflow converts a reactive ester into a metabolically stable amide, a fundamental step in pyrazole SAR exploration.
Step 1: N-Arylation of Ethyl 1H-pyrazole-4-carboxylate
-
Reaction Setup: Dissolve 1.0 eq of ethyl 1H-pyrazole-4-carboxylate in anhydrous DMF. Add 1.2 eq of the desired aryl bromide (e.g., 4-fluorobromobenzene) and 2.0 eq of
. -
Catalysis: For unactivated aryl halides, introduce a CuI-diamine catalytic system (10 mol% CuI, 20 mol% N,N'-dimethylethylenediamine). Causality: The diamine ligand solubilizes the copper species and accelerates the oxidative addition of the aryl halide.
-
Heating & Monitoring: Heat the mixture to 90°C under an inert argon atmosphere. Monitor via TLC (Hexane:EtOAc 3:1). The reaction is typically complete within 8-12 hours.
-
Validation Check: Isolate the product via silica gel chromatography. Confirm N-arylation via
-NMR by the disappearance of the broad N-H pyrazole peak (~10-12 ppm) and the appearance of the aryl protons.
Step 2: Hydrolysis and Amidation (HATU Coupling)
-
Ester Hydrolysis: Dissolve the N-arylated ester in a MeOH/
(3:1) mixture. Add 3.0 eq of NaOH and heat to 50°C for 4 hours. -
Acidification: Cool to 0°C and acidify with 1M HCl to pH 3. Collect the precipitated 1H-pyrazole-4-carboxylic acid via filtration. QC Step: Confirm hydrolysis by the disappearance of the ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm) in
-NMR. -
Amidation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes to form the active ester. Causality: HATU is chosen over EDC/NHS due to its superior efficiency in preventing racemization and handling sterically hindered pyrazole acids.
-
Amine Addition: Add 1.1 eq of the target amine. Stir at room temperature for 6 hours.
-
Purification: Wash the organic layer with saturated
and brine, dry over , and concentrate. Purify via column chromatography. Confirm the final structure via LC-MS (target mass) and -NMR (amide carbonyl carbon at ~165 ppm).
Mechanistic Pathways & Visualizations
Synthetic workflow for converting acetoacetic esters to pyrazole-4-carboxamide derivatives.
Mechanism of action for optimized pyrazole-4-carboxamides inhibiting target enzymes.
Conclusion
The pyrazole-4-carboxylate ester is a foundational scaffold requiring strategic modifications to unlock its full therapeutic potential. By systematically varying the N1-aryl substituents to optimize hydrophobic interactions, tuning the C3/C5 positions to manage steric bulk, and converting the C4-ester into a metabolically robust carboxamide, medicinal chemists can design highly potent and selective inhibitors. Future drug development will likely continue to leverage this versatile core, particularly in the design of targeted covalent inhibitors and novel antiviral agents.
References
-
Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. polyu.edu.hk / PMC. 1
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. 2
- N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel Intravenous and Oral, Reversible, and Directly
Sources
Literature review of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate synthesis
The following technical guide details the regioselective synthesis of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate . This protocol addresses the critical challenge of controlling regiochemistry (1,5- vs. 1,3-isomerism) by utilizing a polarized enaminone intermediate to direct the cyclocondensation.[1]
Executive Summary
The synthesis of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate (CAS: 342023-84-1) presents a classic problem in heterocyclic chemistry: distinguishing between the 1,5-diaryl and 1,3-diaryl isomers.[1] Standard condensation of hydrazine with unsymmetrical 1,3-diketones often yields mixtures or favors the sterically less congested 1,3-isomer.[1]
To guarantee the formation of the 5-phenyl isomer, this guide utilizes a stepwise "enaminone" approach. By converting ethyl benzoylacetate into an
Key Applications
-
Medicinal Chemistry: Scaffold for COX-2 inhibitors, p38 MAP kinase inhibitors, and cannabinoid (CB1) receptor antagonists.[1]
-
Agrochemicals: Precursor for novel fungicides and insecticides.[1]
Retrosynthetic Analysis & Strategy
The retrosynthesis disconnects the N1–C5 and N2–C3 bonds. The strategy relies on the differential electrophilicity of the precursor.[2]
Figure 1: Retrosynthetic logic flow. The enaminone intermediate is the linchpin for regioselectivity.
Experimental Protocol
Phase 1: Synthesis of the Enaminone Intermediate
Objective: Convert ethyl benzoylacetate into ethyl 2-benzoyl-3-(dimethylamino)acrylate .
Rationale: The dimethylamino group activates the
Materials
-
Ethyl benzoylacetate (1.0 eq)[3]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 1.5 eq)[1]
-
Solvent: Toluene or Xylene (anhydrous)
Step-by-Step Methodology
-
Charge: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl benzoylacetate (e.g., 10 mmol, 1.92 g) in anhydrous toluene (20 mL).
-
Activation: Add DMF-DMA (12 mmol, 1.6 mL) in a single portion.
-
Reflux: Heat the mixture to reflux (110°C) for 3–5 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting keto-ester spot should disappear, replaced by a lower Rf yellow/orange spot (the enaminone).
-
-
Concentration: Cool the reaction to room temperature. Remove the solvent and excess DMF-DMA under reduced pressure (rotary evaporator).
-
Isolation: The residue typically solidifies upon standing or triturating with cold hexane/diethyl ether.
-
Yield Expectation: >90% as a yellow/orange solid.
-
Purity: Usually sufficient for the next step without column chromatography.
-
Phase 2: Regioselective Cyclization
Objective: React the enaminone with benzylhydrazine to close the pyrazole ring.
Rationale: The terminal
Materials
-
Enaminone Intermediate (from Phase 1) (1.0 eq)
-
Benzylhydrazine Dihydrochloride (1.1 eq)
-
Base: Triethylamine (Et3N) or Sodium Acetate (to neutralize the HCl salt) (2.2 eq)
Step-by-Step Methodology
-
Solubilization: Dissolve the enaminone (e.g., 10 mmol) in absolute ethanol (30 mL).
-
Neutralization (In-situ): In a separate beaker, mix benzylhydrazine dihydrochloride (11 mmol) with triethylamine (22 mmol) in ethanol (10 mL). Stir for 10 minutes to liberate the free hydrazine base.
-
Addition: Add the hydrazine solution dropwise to the enaminone solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours.
-
Mechanism Check: The solution will likely darken slightly. The evolution of dimethylamine (fishy odor) confirms the substitution is proceeding.
-
-
Work-up:
-
Evaporate the ethanol under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (50 mL).
-
Wash with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove salts.
-
Dry the organic layer over anhydrous
, filter, and concentrate.[6]
-
-
Purification:
-
Recrystallize from hot Ethanol or an Ethanol/Water mixture.
-
Alternative: If oil persists, use flash column chromatography (Silica gel, Gradient 10% -> 30% EtOAc in Hexanes).[1]
-
Mechanistic Validation (The "Why")
The regioselectivity is not accidental; it is electronically driven.
Figure 2: Mechanistic pathway.[1] The initial attack of the primary amine on the beta-carbon dictates the final position of the phenyl group.
Explanation:
-
Primary Attack: The terminal
of benzylhydrazine is less sterically hindered and more nucleophilic than the internal .[1] It attacks the highly electrophilic -carbon of the enaminone. -
Substitution: The dimethylamino group is eliminated, forming an intermediate where the nitrogen attached to the benzyl group is distal to the phenyl ketone.
-
Ring Closure: The internal nitrogen (attached to Benzyl) attacks the carbonyl carbon of the benzoyl group. This locks the Benzyl group at N1 and the Phenyl group at C5 .[1]
Characterization & Data
Upon isolation, the compound must be validated against expected spectral data.
| Parameter | Expected Value / Observation | Notes |
| Physical State | White to pale yellow solid | Recrystallized form |
| Melting Point | 98–105 °C (Range varies by purity) | Compare to lit.[1] analogues |
| 1H NMR (CDCl3) | Triplet | |
| Quartet | ||
| Distinctive singlet for Benzyl | ||
| Characteristic singlet at C3 | ||
| Overlapping phenyl/benzyl protons | ||
| Mass Spec (ESI) | Formula: |
Critical QC Check:
If the 1,3-isomer (1-benzyl-3-phenyl) were formed, the pyrazole proton (H-5) would typically appear further upfield, and the steric interaction between the N-benzyl and the C5-substituent (which would be H in the 1,3-isomer) would result in different NOE (Nuclear Overhauser Effect) signals.[1] In the 1,5-isomer , NOE should be observed between the Benzyl
References
-
Solid phase synthesis of 1,5-diarylpyrazole-4-carboxamides. Source: PubMed / Vertex AI Search Context: Establishes the general route for 1,5-substitution using beta-keto esters/enaminones.
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Source: Organic Chemistry Portal Context: Discusses regioselectivity challenges and solutions in pyrazole synthesis, supporting the enaminone logic.
-
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Source: PMC - NIH Context:[1] Provides the specific crystallographic and synthetic precedent for the 1-alkyl-5-phenyl-4-carboxylate motif using the enaminone method.
-
Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates. Source: Arab Journal of Chemistry (via ResearchGate) Context: Detailed experimental protocols for the condensation of ethyl 2-benzoyl-3-(dimethylamino)acrylate with various hydrazines.
Sources
- 1. ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate - CAS号 342023-84-1 - 摩熵化学 [molaid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel <i>N</i>-substituted-5-phenyl-1<i>H</i>-pyrazole-4-ethyl carboxylates as potential NLO materials - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Role of Pyrazole-4-Carboxylates in Anti-Inflammatory Drug Discovery
Executive Summary
The pyrazole scaffold represents a cornerstone in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] While the 1,5-diarylpyrazole motif (exemplified by Celecoxib) is well-documented for COX-2 specificity, the pyrazole-4-carboxylate functionality has emerged as a critical modulator of pharmacokinetic profile and target selectivity. This technical guide analyzes the structural utility of the C4-carboxylate group, detailing its role in bioisosteric design, synthesis via Vilsmeier-Haack and Knorr cyclization, and its impact on inhibiting the arachidonic acid cascade.
Mechanistic Targets & Pharmacological Rationale[2][3][4][5]
The Arachidonic Acid Cascade
The primary mechanism of action for pyrazole-4-carboxylates involves the inhibition of cyclooxygenase (COX) enzymes. Unlike traditional NSAIDs that non-selectively inhibit both COX-1 (constitutive) and COX-2 (inducible), pyrazole-4-carboxylates are engineered to target the unique structural features of the COX-2 active site.
-
COX-2 Selectivity: The C4-carboxylate group often acts as a hydrogen bond acceptor, interacting with the hydrophilic side pocket of COX-2, or serves as a prodrug moiety that hydrolyzes to the free acid, mimicking the carboxylate of arachidonic acid.
-
Dual Inhibition (COX/LOX): Recent advances suggest that C4-functionalized pyrazoles can also inhibit 5-lipoxygenase (5-LOX), thereby blocking the production of leukotrienes (e.g., LTB4), which are potent chemotactic agents for neutrophils.
Binding Mode Analysis
The pyrazole ring serves as a rigid template holding substituents in a specific geometry.
-
Position 1 (N1): Typically occupied by a phenyl ring substituted with a sulfonamide (
) or sulfone ( ) group. This moiety inserts into the secondary hydrophobic pocket of COX-2 (Arg513, His90). -
Position 4 (C4): The carboxylate ester (
) or acid ( ) occupies the central region of the active site. The esterification at this position increases lipophilicity, enhancing cell membrane permeability before intracellular hydrolysis activates the pharmacophore.
Pathway Visualization
The following diagram illustrates the intervention points of pyrazole-4-carboxylates within the inflammatory signaling pathway.
Caption: Intervention of pyrazole-4-carboxylates in the arachidonic acid cascade, targeting COX-2 and 5-LOX.
Chemical Synthesis Strategies
The synthesis of pyrazole-4-carboxylates demands regioselective control.[2] Two primary methodologies are dominant in the field: the Knorr Pyrazole Synthesis and the Vilsmeier-Haack Cyclization .
Method A: Knorr Condensation (One-Pot)
This is the most direct route for synthesizing ethyl 1-aryl-3-methyl-1H-pyrazole-4-carboxylates.
-
Reactants: Ethyl acetoacetate (or 2-ethoxymethylene derivative), Aryl hydrazine.
-
Mechanism: The hydrazine nitrogen attacks the carbonyl carbon of the
-keto ester. Subsequent dehydration and cyclization yield the pyrazole core. -
Regioselectivity: Controlled by solvent polarity and temperature. In ethanol/acetic acid, the 1,3,4-substitution pattern is favored.
Method B: Vilsmeier-Haack Formylation
Used to generate pyrazole-4-carboxaldehydes, which are then oxidized to carboxylic acids or esterified.
-
Substrate: Hydrazones derived from acetophenones.
-
Reagent:
. -
Advantage: Allows for the introduction of the C4-carbon atom (from DMF) during cyclization, useful when the starting material lacks the C4 substituent.
Synthesis Workflow Diagram
Caption: General synthetic workflow for accessing diverse pyrazole-4-carboxylate derivatives.
Structure-Activity Relationship (SAR)[4]
The optimization of the pyrazole-4-carboxylate scaffold relies on fine-tuning substituents around the heterocyclic core.
| Position | Substituent | Effect on Biological Activity |
| N1 (Aryl) | 4-Sulfonamidophenyl | Essential for COX-2 selectivity (binds His90/Arg513). |
| 4-Fluorophenyl | Increases metabolic stability and lipophilicity. | |
| C3 | Methyl ( | Provides optimal steric bulk; larger groups may reduce potency. |
| Trifluoromethyl ( | Enhances metabolic stability and selectivity (electron-withdrawing). | |
| C4 | Ethyl Ester | Prodrug form; high oral bioavailability. |
| Carboxylic Acid | Active form; high potency but lower membrane permeability. | |
| Carboxamide | Alternative H-bond donor; often retains potency with different PK. | |
| C5 | H or Methyl | Small groups preferred to avoid steric clash with the enzyme channel. |
Experimental Protocols
Protocol A: Synthesis of Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Objective: To synthesize the core scaffold via Knorr condensation.
-
Reagents:
-
Ethyl (ethoxymethylene)acetoacetate (10 mmol)
-
Phenylhydrazine (10 mmol)
-
Ethanol (absolute, 30 mL)
-
-
Procedure:
-
Step 1: Dissolve ethyl (ethoxymethylene)acetoacetate in absolute ethanol in a 100 mL round-bottom flask.
-
Step 2: Add phenylhydrazine dropwise with constant stirring at room temperature. Note: Reaction is exothermic.
-
Step 3: Reflux the reaction mixture for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Step 4: Cool the mixture to room temperature. Pour onto crushed ice (100 g) with stirring.
-
Step 5: Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Step 6: Recrystallize from ethanol to afford the pure ester as white crystals.
-
-
Validation:
-
Yield: Expected 75–85%.
-
Melting Point: Verify against literature (approx. 94–96 °C).
-
1H NMR (CDCl3): Look for triplet (ester
), quartet (ester ), singlet (pyrazole C5-H), and aromatic protons.
-
Protocol B: In Vitro COX-2 Inhibition Screening
Objective: Determine the
-
System: Colorimetric COX (ovine/human) Inhibitor Screening Assay Kit (e.g., Cayman Chemical).
-
Principle: Measures the peroxidase activity of the heme-COX complex by oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Procedure:
-
Step 1: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0).
-
Step 2: Add Heme and COX-2 enzyme to the wells.
-
Step 3: Add 10
L of the test compound (dissolved in DMSO) at varying concentrations (0.01 M – 100 M). Include Celecoxib as a positive control. -
Step 4: Incubate for 5 minutes at 25°C.
-
Step 5: Initiate reaction by adding Arachidonic Acid and TMPD.
-
Step 6: Read absorbance at 590 nm after 5 minutes.
-
-
Calculation:
-
Plot log(concentration) vs. % inhibition to determine
.
-
References
-
Synthesis and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.Link
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.Link
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules (MDPI).Link
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization. Synthetic Communications.Link
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition. Bioorganic Chemistry.Link
-
SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. European Journal of Medicinal Chemistry.[4]Link
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
A Technical Guide to Pharmacophore Modeling of 1-Benzyl-5-Phenyl Pyrazole Scaffolds: From Hypothesis to Validated Model
This guide provides drug development professionals with a comprehensive, in-depth walkthrough of pharmacophore modeling, specifically tailored to the 1-benzyl-5-phenyl pyrazole scaffold. The pyrazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] The 1-benzyl-5-phenyl substitution pattern, in particular, offers a rich three-dimensional architecture for probing interactions within biological targets like protein kinases.[6][7][8]
This document eschews a generic, templated approach. Instead, it presents a logical, field-tested workflow that emphasizes the rationale behind critical decisions, ensuring the development of robust, predictive, and scientifically sound pharmacophore models.
The Strategic Imperative: Why Pharmacophore Modeling?
At its core, a pharmacophore is the specific three-dimensional arrangement of steric and electronic features necessary to trigger a biological response.[9][10] Pharmacophore modeling is not merely a computational exercise; it is a strategic tool used to distill complex structure-activity relationship (SAR) data into a simple, actionable 3D query. This query can then be used to rapidly screen vast virtual libraries for novel compounds, guide lead optimization, or understand molecular recognition patterns, even in the absence of a known receptor structure.[11][12]
The primary choice in any pharmacophore modeling project is between a ligand-based or structure-based approach. This decision is fundamental and dictates the entire subsequent workflow.
For this guide, we will proceed with the ligand-based approach , a common scenario where a set of active molecules is known, but no high-quality crystal structure of the target is available.
The Core Workflow: A Ligand-Based Protocol
A successful ligand-based modeling project is built upon a foundation of high-quality input data and a rigorous, multi-stage validation process. The following protocol outlines a self-validating system designed for scientific integrity.
Step 1: Curating the Training Set
Expertise & Experience: The quality of your model is dictated by the quality of your input data. The goal is to select a set of molecules that are structurally diverse yet share a common mechanism of action.
Protocol:
-
Assemble Actives: Collate a set of 15-25 active 1-benzyl-5-phenyl pyrazole analogues with high-quality, consistently measured biological activity data (e.g., IC₅₀ or Kᵢ values from the same assay). The activity range should span at least 3-4 orders of magnitude.
-
Define Activity Thresholds: Categorize the compounds. For example:
-
Highly Active (+++): IC₅₀ < 100 nM
-
Moderately Active (++): 100 nM < IC₅₀ < 1 µM
-
Inactive (+): IC₅₀ > 10 µM
-
-
Select Inactives: Include a few (2-5) structurally similar but inactive compounds. These are crucial for refining the model by defining regions of excluded volume.[13]
-
Create a Test Set: Withhold approximately 20-30% of your compounds (both actives and inactives) to form an independent test set for internal validation.[14][15] This set is not used for model generation.
Data Presentation:
| Compound ID | Scaffold | R1 (Benzyl Sub.) | R2 (Phenyl Sub.) | Activity (IC₅₀ nM) | Activity Class | Set |
| P-01 | 1-benzyl-5-phenyl pyrazole | 4-Cl | 4-OCH₃ | 50 | +++ | Training |
| P-02 | 1-benzyl-5-phenyl pyrazole | 2,4-diCl | 4-OH | 85 | +++ | Training |
| P-03 | 1-benzyl-5-phenyl pyrazole | 4-F | 3-Cl, 4-OH | 450 | ++ | Training |
| P-04 | 1-benzyl-5-phenyl pyrazole | H | 4-CH₃ | 980 | ++ | Training |
| P-05 | 1-benzyl-5-phenyl pyrazole | 4-Cl | H | 15,000 | + | Training |
| T-01 | 1-benzyl-5-phenyl pyrazole | 3-F | 2,4-diCl | 120 | +++ | Test |
| T-02 | 1-benzyl-5-phenyl pyrazole | 4-CH₃ | 4-F | 25,000 | + | Test |
Table 1: Illustrative subset of curated compounds for model generation and testing.
Step 2: Conformational Analysis
Causality: A ligand's 3D conformation is what interacts with the target. Since we don't know the exact "bioactive" conformation, we must generate a diverse and energetically reasonable ensemble of possible shapes for each molecule in the training set.[14]
Protocol:
-
Use a robust conformational search algorithm (e.g., Monte Carlo, systematic search) available in standard molecular modeling software.
-
Set an energy window (e.g., 20 kcal/mol) above the global minimum to ensure a comprehensive yet energetically feasible set of conformers.
-
Aim for a maximum of 255 conformers per molecule to balance coverage and computational cost.
Step 3: Pharmacophoric Feature Identification
Expertise & Experience: The 1-benzyl-5-phenyl pyrazole scaffold itself presents several key chemical features that are likely important for biological activity.
Protocol:
-
Define a standard set of chemical features to be recognized by the modeling software. These typically include:
-
Hydrogen Bond Acceptor (HBA)
-
Hydrogen Bond Donor (HBD)
-
Aromatic Ring (AR)
-
Hydrophobic (HY)
-
Positive/Negative Ionizable
-
-
The software will automatically map these features onto the 3D conformers of each molecule in the training set.
Step 4: Hypothesis Generation and Scoring
Causality: This is where the model is built. The software attempts to find a common 3D arrangement of pharmacophoric features that is present in the highly active molecules but absent in the inactive ones.
Protocol:
-
Utilize a common-feature pharmacophore generation algorithm (e.g., HipHop, Phase).
-
The algorithm aligns the conformers from the active molecules, identifies common features, and generates a series of 3D pharmacophore hypotheses.
-
Each hypothesis is scored based on how well it maps to the active molecules and avoids mapping to the inactive ones. The best-ranked hypotheses are retained for validation.[13]
The Litmus Test: Rigorous Model Validation
Trustworthiness: A pharmacophore model is useless without proof of its predictive power.[13] A multi-faceted validation approach is non-negotiable to ensure the model can reliably distinguish active from inactive compounds.
Step 5: Internal Validation (Test Set)
Protocol:
-
Screen the previously withheld test set against the generated pharmacophore hypotheses.
-
A good model should correctly identify the majority of the test set's active compounds as "hits" and reject the inactive ones.
-
This step provides the first, most direct evidence of the model's predictive ability on compounds it has not seen before.[14]
Step 6: Statistical Validation
Protocol:
-
Fischer's Randomization Test: This method assesses the statistical significance of the model. The biological activities of the training set molecules are shuffled randomly, and new models are built. This is repeated many times (e.g., 99 times for 99% confidence). If the original model's score is significantly better than the scores from the randomized sets, it indicates a true structure-activity correlation.[15]
-
Decoy Set Screening: A more robust method involves creating a "decoy set" – a large collection of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the known actives but with different topologies.
-
Screen the combined set of known actives and decoys against the model. The quality of the model is then quantified using metrics like the Enrichment Factor (EF) and the Goodness of Hit (GH) score. A high-quality model will preferentially select the active compounds over the decoys.
Data Presentation:
| Metric | Value | Interpretation |
| Fischer's Test Confidence | 99% | High confidence that the model represents a true SAR. |
| Enrichment Factor (1%) | 25 | The model is 25 times more likely to find an active in the top 1% of hits than random chance. |
| Goodness of Hit (GH) | 0.82 | A score between 0 and 1, where >0.7 indicates a very good model. |
| ROC Curve AUC | 0.87 | The model has excellent discriminatory power between actives and inactives.[16] |
Table 2: Example validation metrics for a high-quality pharmacophore model.
Application in Drug Discovery
Once validated, the pharmacophore model becomes a powerful query for various drug discovery tasks.
-
Virtual Screening: The model can be used to rapidly screen millions of compounds from commercial or in-house databases to identify novel hit compounds that possess the key pharmacophoric features.[9][10] This is significantly faster than molecular docking.
-
Lead Optimization: For an existing lead compound, the model can highlight which features are essential for activity, guiding medicinal chemists on which parts of the molecule to modify to improve potency or other properties.
-
Ligand Profiling: The model can be used to predict potential off-target effects by screening it against pharmacophores built for other known targets.[9]
Conclusion: A Foundation for Rational Design
This guide has detailed a scientifically rigorous and field-tested approach to developing a validated pharmacophore model for the 1-benzyl-5-phenyl pyrazole scaffold. By emphasizing a logical workflow, from careful data curation to multi-faceted validation, researchers can build powerful predictive models. These models serve as a crucial tool in modern drug discovery, enabling the rational design of novel therapeutics and accelerating the journey from initial hit to clinical candidate. While powerful, it is important to remember that pharmacophore models are simplifications; their predictions should always be confirmed through experimental validation.[17]
References
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. [Link]
-
Drug Design by Pharmacophore and Virtual Screening Approach. (n.d.). PMC. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]
-
Pharmacophore modeling: advances and pitfalls. (n.d.). PMC. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed. [Link]
-
Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
Pharmacophore modeling: advances and pitfalls. (2024). Frontiers. [Link]
-
Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (n.d.). ResearchGate. [Link]
-
Pharmacophore modeling. (2026). Fiveable. [Link]
-
Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. [Link]
-
Pharmacophore modeling in drug design. (2025). PubMed. [Link]
-
Applications and Limitations of Pharmacophore Modeling. (n.d.). LinkedIn. [Link]
-
Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (2024). JAPS. [Link]
-
Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). Sciforum. [Link]
-
Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. [Link]
-
Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. (2015). PubMed. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Ovid. [Link]
-
Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. (2025). MDPI. [Link]
-
Synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives and discovery of an apoptosis inducer for H322 lung cancer cells. (2012). PubMed. [Link]
-
Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. (2025). MDPI. [Link]
-
Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (2021). SciSpace. [Link]
Sources
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- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking [mdpi.com]
- 6. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ovid.com [ovid.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. columbiaiop.ac.in [columbiaiop.ac.in]
- 13. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach [mdpi.com]
- 17. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
The Pyrazole Privilege: A Technical Guide to 1-Benzyl-5-Phenyl-1H-Pyrazole-4-Carboxylate
[1]
Executive Summary
This technical guide analyzes 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate , a critical pharmacophore and synthetic intermediate in modern medicinal chemistry.[1] While not a marketed drug itself, this specific scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets, including Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), F1FO-ATPase, and various kinase pathways.[1]
This guide addresses the primary challenge associated with this molecule: the regioselective synthesis of the 1,5-disubstituted isomer over its thermodynamically stable 1,3-isomer counterpart.[1]
Part 1: Historical Context & The Regioselectivity Conundrum[1]
The "Pyrazole Problem"
The history of this molecule is inextricably linked to the evolution of heterocyclic synthesis.[1] In the early 20th century, the reaction of hydrazines with
When benzylhydrazine reacts with a non-symmetrical 1,3-dicarbonyl equivalent (like ethyl benzoylacetate), two products are theoretically possible:
-
1-Benzyl-3-phenyl-pyrazole-4-carboxylate (The 1,3-isomer)[1]
-
1-Benzyl-5-phenyl-pyrazole-4-carboxylate (The 1,5-isomer)[1]
For decades, the 1,5-isomer—often the more biologically active scaffold for specific targets like CB1 receptors and certain kinases—was difficult to synthesize in high purity.[1] The steric clash between the N1-benzyl group and the C5-phenyl group often disfavored the formation of the 1,5-isomer in standard condensation reactions, leading to mixtures that required tedious chromatographic separation.[1]
The Modern Solution: Enaminone Intermediates
The "discovery" of efficient access to 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate occurred with the adoption of enaminones and
Part 2: Biological Significance & Pharmacophore Mapping[1]
This scaffold acts as a rigid linker, positioning the N1-benzyl tail and the C4-carboxyl head in a specific vector relative to the C5-phenyl core.[1]
Key Biological Targets
| Target System | Indication | Mechanism of Action |
| PfDHODH | Malaria | The scaffold mimics the ubiquinone binding site, inhibiting pyrimidine biosynthesis in Plasmodium falciparum.[1][2] |
| F1FO-ATPase | Mitochondrial Disease | Modulates the mitochondrial permeability transition pore (mPTP), preventing cell death in ischemia-reperfusion injury.[1] |
| Lamellarin O Mimics | Oncology | Acts as a "scaffold hop" replacement for the pyrrole core in marine alkaloid Lamellarin O, inducing G2/M phase arrest in colorectal cancer cells.[1] |
Diagram: Mechanism of Action & Scaffold Utility
The following diagram illustrates the structural versatility of the scaffold in drug design.
Caption: Pharmacophore mapping showing how specific regions of the 1-benzyl-5-phenyl scaffold interact with diverse biological targets.
Part 3: Technical Synthesis Guide
Protocol A: Regioselective Synthesis via Enaminone
This is the industry-standard method for ensuring the formation of the 1,5-isomer with >95% regioselectivity.[1]
Materials
-
Ethyl benzoylacetate (1.0 eq)[1]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)[1]
-
Benzylhydrazine dihydrochloride (1.1 eq)[1]
-
Ethanol (anhydrous)[1]
-
Triethylamine (Et3N)[1]
Step-by-Step Methodology
-
Formation of Enaminone Intermediate:
-
Charge a round-bottom flask with Ethyl benzoylacetate (10 mmol).[1]
-
Add DMF-DMA (12 mmol) and reflux in toluene or neat at 110°C for 3 hours.
-
Checkpoint: Monitor TLC.[1] The disappearance of the starting ester and appearance of a polar yellow spot indicates the formation of ethyl 2-benzoyl-3-(dimethylamino)acrylate.[1]
-
Concentrate in vacuo to remove excess DMF-DMA.[1]
-
-
Cyclization:
-
Workup & Purification:
Why This Works (Causality)
The reaction proceeds via a Michael addition-elimination sequence.[1] The nucleophilic nitrogen of the hydrazine attacks the
Diagram: Regioselective Synthesis Pathway
Caption: The enaminone route favors the 1,5-isomer (Green) via kinetic control, avoiding the 1,3-isomer (Red).[1]
Part 4: Analytical Characterization Data
To validate the synthesis of the correct isomer, compare your product against these standard values.
| Property | Value / Description | Note |
| Appearance | White to pale yellow solid | |
| Melting Point | 98–100 °C | Distinct from 1,3-isomer (often lower MP).[1] |
| 1H NMR (CDCl3) | The C3 proton singlet is diagnostic.[1] | |
| 1H NMR (Benzyl) | Shift varies slightly based on solvent.[1] | |
| 13C NMR | C5 is deshielded due to phenyl ring.[1] | |
| Mass Spec (ESI) | [M+H]+ = 307.14 | For Ethyl ester variant.[1] |
References
-
Regioselective Synthesis of 5-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Source: National Institutes of Health (PMC) Significance:[1] Defines the protocol for distinguishing 1,3 vs 1,5 isomers using enaminone chemistry.
-
Pyrazole-based lamellarin O analogues: synthesis and biological evaluation. Source: Kaunas University of Technology (KTU) Significance:[1] Demonstrates the use of the 1-benzyl-5-phenyl-4-carboxylate scaffold in oncology (colorectal cancer).
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Source: MDPI (Molecules) Significance:[1][4] Provides detailed NMR data and mechanistic insights into the F1FO-ATPase inhibition activity of this scaffold.
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Source: Organic Chemistry Portal Significance: Reviews the broader methodology of pyrazole synthesis, contrasting modern methods with the classical Knorr synthesis.
Methodological & Application
Application Notes and Protocols for the Efficient Synthesis of Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the efficient synthesis of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Significance of 1,5-Diarylpyrazoles
The 1,5-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3][4] Notably, the blockbuster anti-inflammatory drug Celecoxib features a 1,5-diarylpyrazole core, highlighting the therapeutic potential of this class of compounds.[1] Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate serves as a key intermediate for the synthesis of more complex derivatives, making its efficient preparation a critical step in the development of novel therapeutics.
Comparative Overview of Synthetic Strategies
Several synthetic routes to 1,5-diarylpyrazole-4-carboxylates have been reported. The most common and efficient methods generally involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. One-pot methodologies are increasingly favored for their operational simplicity and improved yields.[5][6][7]
A prevalent and highly effective approach involves the cyclocondensation of a substituted hydrazine with an appropriate β-ketoester or a related precursor. This method offers a high degree of convergence and allows for the introduction of diverse substituents on the pyrazole ring.
Recommended Synthetic Protocol: A Two-Step Approach
This section details a reliable and efficient two-step protocol for the synthesis of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate, commencing with the formation of the pyrazole core followed by N-benzylation.
Step 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-4-carboxylate
This initial step involves the reaction of ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate with hydrazine hydrate. The ethoxymethylene group acts as a masked aldehyde, which, along with the ketone, provides the necessary electrophilic centers for condensation with the dinucleophilic hydrazine.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate (1 equivalent) and ethanol (10 volumes).
-
Reagent Addition: While stirring at room temperature, add hydrazine hydrate (1.1 equivalents) dropwise to the solution. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a precipitate forms.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The resulting ethyl 5-phenyl-1H-pyrazole-4-carboxylate is typically of high purity and can be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction by providing a polar protic medium, which can stabilize the transition states during the condensation and cyclization steps.
-
Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate ensures the complete consumption of the more valuable β-ketoester precursor.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the stable pyrazole ring.
Step 2: N-Benzylation to Yield Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate
The second step involves the alkylation of the pyrazole nitrogen with benzyl chloride in the presence of a base. This is a classic SN2 reaction where the deprotonated pyrazole acts as a nucleophile.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 5-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) from the previous step in a suitable solvent such as acetonitrile or dimethylformamide (DMF) (10 volumes).[8][9]
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) (1.5-2.0 equivalents), to the solution.[8][9] Stir the suspension for 15-20 minutes at room temperature.
-
Alkylating Agent Addition: Add benzyl chloride (1.1 equivalents) dropwise to the stirring suspension.
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate.[8]
Causality Behind Experimental Choices:
-
Acetonitrile/DMF as Solvent: These polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base while leaving the anion (the deprotonated pyrazole) relatively free to act as a nucleophile.
-
Potassium Carbonate as Base: K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate the pyrazole nitrogen without causing unwanted side reactions like hydrolysis of the ester.
-
Heating: Providing thermal energy increases the rate of the SN2 reaction, leading to a more efficient conversion within a reasonable timeframe.
Data Summary
| Step | Reactants | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield |
| 1 | Ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate, Hydrazine hydrate | - | Ethanol | Reflux | 4-6 | >85% |
| 2 | Ethyl 5-phenyl-1H-pyrazole-4-carboxylate, Benzyl chloride | K₂CO₃ | Acetonitrile | 60-70 °C | 8-12 | 75-85% |
Visualizing the Synthesis
Synthetic Workflow Diagram
Caption: Synthetic route to the target compound.
References
- Ge, Z., et al. (2007). Pharmacological activity of pyrazole compounds.
- Ge, Z., et al. (2009). Applications of nitrogen-containing heterocyclic compounds.
- Ge, Z., et al. (2011). Applications of nitrogen-containing heterocyclic compounds.
-
Han, X., et al. (2011). Structure of ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E67(2), o349. [Link]
-
Jiang, J.-A., et al. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(19), 2965-2968. [Link]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
- Li, Y., et al. (2011). Synthesis of the title compound.
-
Tanaka, A., et al. (1995). Studies on anti-inflammatory agents. IV. Synthesis and pharmacological properties of 1,5-diarylpyrazoles and related derivatives. Chemical & Pharmaceutical Bulletin, 43(11), 1935-1944. [Link]
-
Soltan, O. M., et al. (2025). Design, synthesis, and biological evaluation of novel 1,5-diarylpyrazole carboxamides with dual inhibition of EGFR and COX-2 for the treatment of cancer and inflammatory diseases. Request PDF.[Link]
- Wang, Z., & Qin, H. (2004). Green Chem., 6, 90.
-
Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules. Arabian Journal of Chemistry, 14(11), 103411. [Link]
- Chen, X., et al. (2008). Synthesis, 21, 3478.
- Gosselin, F., et al. (2006). Synlett, 19, 3267.
-
Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o349. [Link]
-
Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, E67(Pt 6), o1387. [Link]
-
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o449. [Link]
-
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. (2011). ResearchGate.[Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
-
"One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Organic Chemistry Portal.[Link]
-
Efficient One-Pot Synthesis of Pyrazolylamides. Scribd.[Link]
-
Current Chemistry Letters. Growing Science.[Link]
Sources
- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on anti-inflammatory agents. IV. Synthesis and pharmacological properties of 1,5-diarylpyrazoles and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules - Arabian Journal of Chemistry [arabjchem.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. growingscience.com [growingscience.com]
- 8. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
Application Note: Hydrolysis of Ethyl 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylate to 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic Acid
Phase 1: Structural Analysis & Mechanistic Rationale
The 1,5-diaryl/alkyl-1H-pyrazole-4-carboxylic acid motif is a privileged scaffold in medicinal chemistry, frequently utilized in the design of cannabinoid receptor 1 (CB1) antagonists and selective kinase inhibitors. The transformation of1 to its free acid,2, is a critical deprotection step required to access the versatile carboxylic acid handle for subsequent amide couplings[2][1].
Causality of Experimental Choices: The C4-ethyl ester is sterically hindered by the adjacent C5-phenyl ring. In standard aqueous base, the extreme lipophilicity of the substrate prevents sufficient contact with the hydroxide nucleophile, leading to stalled reactions. To overcome this, a ternary solvent system of Tetrahydrofuran (THF), Ethanol (EtOH), and Water is deployed[1]:
-
THF: Acts as the primary solubilizer for the lipophilic pyrazole ester.
-
Water: Serves as the solvent for the inorganic base (LiOH or NaOH) and provides the necessary hydroxide nucleophiles[1].
-
Ethanol: Functions as a miscible co-solvent that prevents the mixture from separating into a biphasic system, ensuring a homogenous reaction environment during heating.
The reaction is a base-catalyzed 3 (nucleophilic acyl substitution)[3]. Hydroxide attacks the sterically hindered carbonyl, forming a tetrahedral intermediate. Expulsion of the ethoxide leaving group yields the carboxylic acid, which is immediately and irreversibly deprotonated in the basic medium to form the water-soluble carboxylate anion[3]. This thermodynamic sink drives the reaction to completion over a typical 4.0-hour period[1].
Phase 2: Quantitative Data & Reagent Specifications
| Parameter | Specification |
| Substrate | Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate |
| Substrate CAS | 342023-84-1 |
| Product | 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid |
| Product CAS | 905590-04-7 |
| Reagents | LiOH·H₂O (or NaOH) (3.0 - 5.0 eq), 1M HCl (aq) |
| Solvent System | THF : EtOH : H₂O (approx. 2:1:1 v/v) |
| Reaction Time | 4.0 hours |
| Temperature | Ambient to 50 °C |
Phase 3: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . It leverages pH-dependent solubility to inherently confirm reaction success during the workup phase.
Step 1: Solvation & Setup
-
Charge a round-bottom flask with ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate (1.0 eq).
-
Dissolve the substrate in a mixture of THF and EtOH (2:1 v/v, approx. 6 volumes total). Stir until a clear, homogenous solution is achieved.
Step 2: Base Addition & Execution 3. Prepare a 2M aqueous solution of LiOH·H₂O (4.0 eq). 4. Add the aqueous base dropwise to the organic solution. The mixture must remain monophasic; if cloudiness persists, add a small volume of EtOH until clear. 5. Heat the reaction mixture to 50 °C and stir vigorously for 4.0 hours[1]. 6. In-Process Control (IPC): Analyze via TLC (Hexane/EtOAc 3:1). The high-Rf ester spot must be completely consumed, replaced by baseline retention (the carboxylate salt).
Step 3: Workup & Self-Validating Isolation 7. Concentrate the reaction mixture under reduced pressure to remove the volatile organics (THF and EtOH). 8. Dilute the remaining aqueous residue with additional distilled water. 9. Organic Wash: Extract the aqueous layer with Ethyl Acetate (2x). Causality: This removes any unreacted ester or lipophilic impurities. The desired product remains in the aqueous layer as the lithium carboxylate salt. 10. Acidification (Validation Step): Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2-3.
- Validation: The sudden precipitation of a white/off-white solid chemically validates that ester cleavage was successful. If the ester had not cleaved, it would have been removed during Step 9, and no precipitate would form upon acidification.
- Filter the precipitate through a Buchner funnel, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum to afford 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid.
Phase 4: Workflow & Mechanistic Visualization
Fig 1: Mechanistic workflow of pyrazole-4-carboxylate saponification and pH-driven isolation.
References
-
MolAid : ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate - CAS 342023-84-1 (Contains specific reaction parameters: LiOH/NaOH, THF/EtOH/H2O, 4.0h). URL:[Link]
-
Chemguide : Hydrolysis of Esters (Mechanistic grounding for alkaline hydrolysis). URL:[Link]
- Google Patents: Heterocyclic compound and use thereof (WO2009154300A2 citing WO2007094513).
Sources
Regioselective One-Pot Cyclization Strategies for 1-Benzyl-5-Phenylpyrazole Derivatives
Application Note #AN-PYR-105
Executive Summary
The pyrazole scaffold is a cornerstone of medicinal chemistry, present in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant. However, the synthesis of 1-benzyl-5-phenylpyrazole derivatives presents a classic regioselectivity challenge. Standard condensation of 1,3-diketones (e.g., benzoylacetone) with benzylhydrazine typically favors the formation of the 1,3-isomer (1-benzyl-3-phenylpyrazole) due to electronic and steric control during the hydrazone formation step.[1]
This Application Note details the specific "One-Pot" methodologies required to invert this selectivity and reliably access the 1,5-disubstituted pharmacophore. We present two validated protocols: the Alkynone Cyclocondensation (Method A) , which serves as the "Gold Standard" for 1,5-selectivity, and a Modified Regiocontrolled Condensation (Method B) for specific substrate classes.
Critical Analysis of Regioselectivity
To successfully synthesize the 5-phenyl isomer, one must understand the mechanism of failure in standard routes.
The "Knorr" Trap
In a standard Knorr synthesis using 1-phenyl-1,3-butanedione (benzoylacetone) and benzylhydrazine:
-
The unsubstituted hydrazine nitrogen (
) is the stronger nucleophile. -
It attacks the most reactive carbonyl. In benzoylacetone, the acetyl carbonyl (methyl ketone) is more reactive than the benzoyl carbonyl (phenyl ketone) due to steric hindrance and conjugation.[1]
-
Result: The hydrazone forms at the methyl ketone. Subsequent cyclization places the Phenyl group at the C3 position.
-
Outcome:1-benzyl-3-phenyl-5-methylpyrazole (Major Product).
-
The Solution: Strategic Substrate Design
To force the Phenyl group to the C5 position, the Phenyl moiety must be located on the electrophilic carbon that accepts the substituted nitrogen (
Figure 1: Decision tree showing why standard diketones fail to yield the 5-phenyl isomer and why alkynones are the preferred precursor.
Protocol A: Alkynone Cyclocondensation (The Gold Standard)
This method utilizes 4-phenyl-3-butyn-2-one (or analogous aryl-alkynones) to guarantee the 1,5-arrangement.[1]
Mechanism: The reaction proceeds via a Michael addition of the hydrazine to the activated triple bond, followed by cyclization. In protic solvents (EtOH), the regioselectivity is driven by the attack of the hydrazine on the
Materials
-
Substrate: 4-Phenyl-3-butyn-2-one (1.0 equiv)
-
Reagent: Benzylhydrazine dihydrochloride (1.1 equiv)
-
Solvent: Ethanol (Absolute)
-
Catalyst/Base: Triethylamine (Et3N) or catalytic HCl (depending on specific substituents; neutral/mildly basic is preferred for Michael addition).
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenyl-3-butyn-2-one (1 mmol) in Ethanol (10 mL).
-
Addition: Add Benzylhydrazine dihydrochloride (1.1 mmol) to the solution.
-
Conditioning: Add Triethylamine (2.2 mmol) dropwise to neutralize the hydrochloride salt and liberate the free hydrazine. The solution may turn slightly yellow.
-
Reaction: Reflux the mixture at 78°C for 2–4 hours . Monitor by TLC (Hexane:EtOAc 4:1). The starting alkynone spot (high Rf) should disappear.
-
Work-up:
-
Purification: The crude product is often pure enough, but can be recrystallized from Ethanol/Water or purified via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
Expected Yield: 85–95% Regioselectivity: >95:5 favoring the 1-benzyl-5-phenyl isomer.
Protocol B: Regioselective Condensation of 1,3-Diketones (The "Solvent-Switch" Method)[1]
If you must use a 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) due to availability, you cannot rely on standard conditions.[1] You must use Regiocontrol Solvents .
Concept: Using a non-polar solvent and specific acid catalysis can sometimes shift the equilibrium, though this is less reliable than Method A. A more robust alternative for 1,3-diketones is the One-Pot Enaminone Intermediary .[1]
The "Enaminone" Variation (Recommended for Diketone Precursors)
Instead of reacting the diketone directly, convert it to an enaminone in situ, which sterically directs the hydrazine.
-
Step 1: Reflux Acetophenone (1 equiv) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv) neat or in Xylene for 3 hours.
-
Intermediate Formed: Enaminone (3-(dimethylamino)-1-phenylprop-2-en-1-one).[1]
-
-
Step 2 (One-Pot): Evaporate volatiles. Add Ethanol and Benzylhydrazine . Reflux.
-
Note: This specific route (Acetophenone
Enaminone Hydrazine) typically yields the 1,3-isomer (1-benzyl-3-phenyl).[1] -
Correction: To get the 1,5-isomer via this route, one would need to start with a precursor where the Phenyl is at the
-position of the enaminone, e.g., 4-(dimethylamino)-4-phenyl-3-buten-2-one .[1] This is synthetically difficult. -
Therefore, Protocol A (Alkynone) remains the only robust recommendation for 1-benzyl-5-phenyl targets.
-
Quality Control: Distinguishing Isomers
Validating the 1,5-structure is critical. Do not rely solely on Mass Spec (isomers have identical mass).
Table 1: NMR Diagnostic Criteria
| Feature | 1-Benzyl-5-Phenyl isomer (Target) | 1-Benzyl-3-Phenyl isomer (Undesired) |
| NOE (Nuclear Overhauser Effect) | Strong NOE observed between Benzyl | No NOE between Benzyl and Phenyl groups (too distant). |
| Often appears as a singlet, slightly upfield (shielded by the C5-phenyl ring current). | Standard chemical shift (approx 5.3–5.5 ppm).[1] | |
| C5 carbon typically resonates at 130–135 ppm (substituted).[1] | C5 carbon (unsubstituted) resonates at 105–110 ppm . | |
| C3 carbon (unsubstituted/methyl) resonates at 140–150 ppm . | C3 carbon (Phenyl substituted) resonates at 150+ ppm . |
Structural Validation Workflow
Figure 2: NMR logic flow for confirming the regiochemistry of the pyrazole ring.
References
-
Kong, Y., Tang, M., & Wang, Y. (2014).[1][4] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[4] Link
-
Fustero, S., et al. (2013).[1] Regioselective Synthesis of Pyrazoles and Isoxazoles. Molecules, 18(11), 1334-1370.[1] Link
-
Deng, X., & Mani, N. S. (2010).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 87, 161. Link
-
Gerstenberger, B. S., et al. (2009).[1][5] One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097-2100. Link
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]
Application Note: Functionalization of Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate
This guide details the functionalization of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate , focusing on the transformation of the C4-ethoxycarbonyl moiety. This scaffold is a critical intermediate in the synthesis of cannabinoid receptor ligands (similar to Rimonabant) and anti-inflammatory agents.
Part 1: Strategic Overview & Scaffold Analysis
The starting material, ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate , possesses a "linchpin" ester group at the C4 position. In medicinal chemistry, this C4-ester is rarely the final endpoint; rather, it serves as the primary handle for structure-activity relationship (SAR) exploration.
Structural Challenges & Reactivity:
-
Steric Congestion: The C4-carbonyl is flanked by a C5-phenyl group. The torsion angle between the C5-phenyl and the pyrazole core often creates a "steric wall," shielding the C4-ester from nucleophilic attack. Standard protocols often require higher temperatures or stronger nucleophiles compared to unhindered benzoates.
-
Electronic Conjugation: The pyrazole ring is electron-rich (excessive
-system). However, the N1-benzyl group modulates this density. The C4-ester is conjugated with the C3-C4 double bond, reducing the electrophilicity of the carbonyl carbon.
Functionalization Pathways: We define "Functionalization at C4" as the chemical transformation of the ethoxycarbonyl group into diverse bioactive motifs.
-
Pathway A (Oxidative/Hydrolytic): Hydrolysis to Acid
Amides (Bioisosteres of Rimonabant). -
Pathway B (Reductive): Reduction to Alcohol
Ethers/Halides (Linkers). -
Pathway C (Heterocyclic): Hydrazinolysis
Oxadiazoles/Triazoles (Rigid analogs).
Part 2: Visualizing the Reaction Landscape
The following diagram maps the logical flow of functionalization from the parent ester.
Caption: Divergent synthesis pathways from the C4-ester handle. Colors indicate key intermediate classes.
Part 3: Detailed Experimental Protocols
Protocol A: Hydrolysis to 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic Acid
Target: Precursor for amide coupling (Rimonabant analogs).
Rationale: Direct aminolysis of the ethyl ester is often sluggish due to the C5-phenyl steric hindrance. Saponification followed by acid chloride activation is the industry-standard method for high yields.
Materials:
-
Substrate (1.0 eq)[1]
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Ethanol (95%) / Water (4:1 ratio)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate in 40 mL of Ethanol.
-
Activation: Add a solution of KOH (30 mmol) in 10 mL of water.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material spot ( ) should disappear, replaced by a baseline spot (Acid). -
Work-up: Evaporate ethanol under reduced pressure. Dilute the residue with 20 mL water.
-
Precipitation: Cool the aqueous solution to
and acidify dropwise with 1N HCl to pH 2–3. The carboxylic acid will precipitate as a white solid.[2] -
Isolation: Filter the solid, wash with cold water (
), and dry in a vacuum oven at .
Expected Yield: 85–95% Key Insight: If the C5-phenyl ring has electron-donating groups (e.g., -OMe), hydrolysis may require longer reaction times (up to 12h) due to increased electron density at the carbonyl carbon.
Protocol B: Reductive Conversion to (1-Benzyl-5-phenyl-1H-pyrazol-4-yl)methanol
Target: Linker for etherification or scaffold extension.
Rationale: Lithium Aluminum Hydride (LAH) is required. NaBH4 is typically insufficient for this conjugated ester. The resulting alcohol is a versatile electrophile (after conversion to mesylate/halide).
Materials:
-
Substrate (1.0 eq)[1]
-
LiAlH4 (2.0 eq) (1.0 M solution in THF)
-
Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Nitrogen/Argon.
-
Preparation: Dissolve 5 mmol of substrate in 20 mL anhydrous THF. Cool to
. -
Reduction: Add LiAlH4 solution dropwise over 15 minutes. Caution: Exothermic gas evolution.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.
-
Quenching (Fieser Method): Cool back to
. Carefully add:- Water
- 15% NaOH
- Water
-
Filtration: Stir for 15 minutes until a white granular precipitate forms. Filter through a Celite pad.
-
Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (EtOAc/Hexane 1:1).
Expected Yield: 75–85% Troubleshooting: If the reaction stalls, refluxing THF may be necessary, but ensure strictly anhydrous conditions to prevent ester hydrolysis side-products.
Protocol C: Synthesis of Pyrazole-4-carbohydrazide
Target: Precursor for 1,3,4-Oxadiazoles or Pyrazolo[3,4-d]pyridazinones.
Rationale: Hydrazine is a potent nucleophile (alpha-effect) that can overcome the steric hindrance of the C5-phenyl group better than standard amines.
Materials:
Step-by-Step Methodology:
-
Mixing: Combine 5 mmol of substrate and 5 mL of hydrazine hydrate in 20 mL of absolute ethanol.
-
Reflux: Heat to reflux (
) for 8–12 hours.-
Note: The excess hydrazine drives the equilibrium and acts as a solvent co-factor.
-
-
Crystallization: Cool the mixture to room temperature. Often, the hydrazide product crystallizes directly upon cooling.
-
Isolation: If solid forms, filter and wash with cold ethanol. If no precipitate, concentrate the solvent to 50% volume and add ice-cold water to induce precipitation.
-
Characterization: The product should show distinct NH/NH2 stretches in IR (
) and disappearance of the ester carbonyl.
Expected Yield: 70–80%
Part 4: Comparative Data & References
Table 1: Reaction Optimization Parameters
| Transformation | Reagent | Solvent | Temp ( | Time (h) | Typical Yield | Critical Factor |
| Hydrolysis | KOH (3 eq) | EtOH/H2O | 78 | 4 | 92% | pH adjustment during workup |
| Reduction | LiAlH4 (2 eq) | THF | 0 | 3 | 80% | Anhydrous conditions |
| Hydrazinolysis | N2H4 (10 eq) | EtOH | 80 | 10 | 75% | Excess hydrazine required |
| Amidation | 1. SOCl22. Amine | DCM | 40 | 2+2 | 85% | Acid chloride stability |
References:
-
Synthesis of Rimonabant Analogs:
-
Hydrazide Formation & Cyclization:
-
Reduction Protocols:
-
Structural Data:
Sources
- 1. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 1-methyl-5-phenyl-1h-pyrazole-4-carboxylate | 116344-32-2 | Benchchem [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102206182B - Method for synthesizing Rimonabant hydrochloride - Google Patents [patents.google.com]
- 8. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Document: Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of ... - ChEMBL [ebi.ac.uk]
- 11. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 15. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
Application Note: Optimized Protocol for the Hydrazinolysis of Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate
Abstract & Scope
This application note details the optimized reaction conditions for the conversion of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate to its corresponding carbohydrazide . This transformation is a critical intermediate step in the synthesis of fused heterocyclic systems, such as pyrazolo[4,3-d]pyrimidines and pyrazolo[3,4-d]pyridazines, which are privileged scaffolds in medicinal chemistry (e.g., PDE5 inhibitors, anticancer agents).
While standard hydrazinolysis is often trivial, the presence of the bulky phenyl group at the C5 position (adjacent to the ester) introduces steric hindrance that necessitates specific thermal and stoichiometric controls to prevent incomplete conversion or dimer formation.
Chemical Background & Mechanistic Insight
The Challenge: Steric Hindrance
In 1,5-disubstituted pyrazoles, the C5-phenyl ring is not coplanar with the pyrazole core due to steric clash with the N1-substituent (benzyl). This creates a "protective pocket" around the C4-ester, reducing the rate of nucleophilic attack by hydrazine. Standard protocols for unhindered esters (room temperature, 1-2 hours) often fail for this substrate, resulting in recovered starting material.
Reaction Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.
-
Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the carbonyl carbon of the ester.
-
Tetrahedral Intermediate: A transient alkoxide intermediate is formed.
-
Elimination: The ethoxide group is expelled, reforming the carbonyl and generating the hydrazide.
-
Equilibrium Drive: The use of excess hydrazine drives the equilibrium forward and prevents the product (a nucleophile itself) from attacking a second molecule of ester (which would form an unwanted symmetrical diacylhydrazine dimer).
Figure 1: Mechanistic pathway of the hydrazinolysis reaction.[1][2] The excess hydrazine ensures the pathway favors the monomeric hydrazide over dimeric byproducts.
Critical Reaction Parameters
To ensure reproducibility, the following parameters must be strictly controlled.
| Parameter | Recommended Condition | Rationale |
| Solvent | Absolute Ethanol (Primary) or n-Butanol (Secondary) | Ethanol allows for easy workup (precipitation). n-Butanol (bp 117°C) is required if the reaction stalls due to steric hindrance. |
| Stoichiometry | 1 : 5 to 1 : 10 (Ester : Hydrazine) | High excess of hydrazine acts as both reactant and solvent co-factor, preventing dimerization. |
| Temperature | Reflux (78°C for EtOH) | Kinetic energy is required to overcome the steric barrier of the C5-phenyl group. |
| Time | 6 – 12 Hours | Slower kinetics expected compared to C5-H analogs. |
| Atmosphere | Open air (condenser) or N2 | Hydrazine is sensitive to oxidation; however, for short refluxes, air is often tolerated. N2 is preferred for high purity. |
Standard Operating Procedure (SOP)
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate (1.0 equiv).
-
Reagent: Hydrazine hydrate (80% or 98% grade) (10.0 equiv).
-
Solvent: Absolute Ethanol (approx. 10 mL per gram of substrate).[1]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath.
Protocol Workflow
Figure 2: Step-by-step experimental workflow for the synthesis of the hydrazide.
Step-by-Step Instructions
-
Setup: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate (e.g., 10 mmol, ~3.06 g) in Absolute Ethanol (30 mL).
-
Addition: Add Hydrazine Hydrate (100 mmol, ~5 mL of 98% or ~6.2 mL of 80%) dropwise to the stirring solution at room temperature.
-
Note: A slight exotherm may occur.
-
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (bath temp ~85°C) with vigorous stirring. Maintain reflux for 6 to 12 hours .
-
Monitoring: Check reaction progress by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1 or 1:1).
-
Observation: The starting ester (high R_f) should disappear; the hydrazide product (lower R_f, often streaks due to NH/NH2) will appear.
-
-
Workup:
-
Remove the heat source and allow the mixture to cool to room temperature.
-
The product typically crystallizes/precipitates as a white or off-white solid upon cooling.
-
Optional: If no precipitate forms, concentrate the solution to 1/3 volume under reduced pressure and cool in an ice bath.
-
-
Isolation: Filter the solid using a Büchner funnel.
-
Purification:
-
Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.
-
Wash with water (2 x 10 mL) to remove hydrazine salts.
-
Dry the solid in a vacuum oven at 50°C for 4 hours.
-
-
Yield: Expected yield is 75% – 90%.
Quality Control & Validation
| Test | Expected Result | Interpretation |
| Physical State | White to pale yellow crystalline solid | Dark yellow/brown indicates oxidation or impurities. |
| Melting Point | Sharp range (typically >150°C, specific to exact derivative) | Broad range indicates retained solvent or incomplete reaction. |
| IR Spectroscopy | 3100-3300 cm⁻¹: NH/NH₂ stretch (doublet)1640-1660 cm⁻¹: C=O Amide I (Shifted from ~1710 ester) | Disappearance of ester C=O and appearance of hydrazide C=O is the primary confirmation. |
| ¹H NMR | Disappearance: Ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm).Appearance: Broad singlets for CONH (~9.0 ppm) and NH₂ (~4.5 ppm). | Confirms full conversion and removal of ethoxy group. |
Troubleshooting Guide
Scenario A: Reaction is incomplete after 12 hours.
-
Cause: Extreme steric hindrance from the 5-phenyl group or old hydrazine hydrate.
-
Solution: Switch solvent to n-Butanol and reflux at 117°C. The higher temperature usually drives the reaction to completion within 4-6 hours.
Scenario B: Product does not precipitate.
-
Cause: Too much solvent or product is too soluble in ethanol.
-
Solution: Pour the reaction mixture onto crushed ice . The sudden change in polarity and temperature usually forces precipitation.
Scenario C: Formation of insoluble high-melting solid (Dimer).
-
Cause: Insufficient hydrazine excess.
-
Solution: Ensure at least 5-10 equivalents of hydrazine are used. If dimer forms, it is difficult to separate; recrystallization from DMF/Ethanol may be required.
References
-
Menozzi, G., et al. (2003). "Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest." Journal of Heterocyclic Chemistry. (Describes the resistance of sterically hindered pyrazole esters to hydrazinolysis and conditions to overcome it).
-
Farag, A. M., et al. (2010). "Site-Selectivity in the reaction of hydrazine hydrate with 3,4'-Bis-(functionalized carbonyl)." Arkivoc, 2010(2), 127-140. (Provides detailed protocols for hydrazinolysis of bulky diphenyl-pyrazole carboxylates in ethanol).
-
Organic Syntheses. (2011). "Synthesis of 5-Benzo[1,3]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole." Org.[1][3][4] Synth. 88, 77-86. (General grounding for pyrazole synthesis and stability of the N-benzyl/N-methyl group).
-
Viveka, S., et al. (2015). "Synthesis and Characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate." Chemical Data Collections. (Structural data on similar 1,5-substituted pyrazoles confirming steric environment).
Sources
Application Note: Microwave-Assisted Regioselective Synthesis of Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate
[1]
Abstract & Core Objective
The pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in blockbuster drugs like Celecoxib and Rimonabant. However, conventional synthesis often yields mixtures of 1,3- and 1,5-regioisomers, requiring tedious purification.[1] This protocol details a microwave-assisted enaminone strategy that ensures high regioselectivity for the 1,5-disubstituted isomer.[1] By utilizing microwave irradiation, reaction times are reduced from hours to minutes, improving energy efficiency and yield.
Key Advantages:
-
Regiocontrol: >95% selectivity for the 1-benzyl-5-phenyl isomer.[1]
-
Speed: Total reaction time < 30 minutes.
-
Scalability: Protocol adaptable from 0.5 mmol to 10 mmol scales.
Reaction Strategy & Mechanism
To guarantee the formation of the 1-benzyl-5-phenyl isomer (rather than the 1-benzyl-3-phenyl), we utilize an enaminone intermediate .[1]
-
Precursor Formation: Reaction of ethyl benzoylacetate with
-dimethylformamide dimethyl acetal (DMF-DMA) yields ethyl 2-benzoyl-3-(dimethylamino)acrylate.[1] This "push-pull" alkene directs the nucleophilic attack.[1] -
Cyclocondensation: Benzylhydrazine attacks the activated
-carbon of the enaminone.[1] The specific nucleophilicity of the hydrazine terminal nitrogen ensures the initial C-N bond forms at the -position, forcing the subsequent cyclization to yield the 5-phenyl product.[1]
Reaction Scheme
Caption: Two-step regioselective synthesis strategy. The enaminone intermediate directs the hydrazine attack to ensure 1,5-substitution.[1]
Materials & Equipment
Reagents
| Reagent | CAS No. | Role | Purity Grade |
| Ethyl benzoylacetate | 94-02-0 | Starting Material | >95% |
| DMF-DMA | 4637-24-5 | C1 Synthon | >97% |
| Benzylhydrazine dihydrochloride | 20570-96-1 | Nucleophile | >97% |
| Ethanol (Absolute) | 64-17-5 | Solvent | ACS Grade |
| Triethylamine (Et3N) | 121-44-8 | Base Scavenger | >99% |
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).[1]
-
Vials: 10 mL or 35 mL pressure-sealed microwave vials with silicone/PTFE septa.
-
Monitoring: TLC plates (Silica gel 60 F254), UV lamp (254 nm).
Experimental Protocol
Step 1: Synthesis of Enaminone Intermediate
Note: This step can be performed in bulk conventionally or via microwave. The intermediate is stable and can be stored.[1]
-
Charge: In a round-bottom flask, mix Ethyl benzoylacetate (1.92 g, 10 mmol) and DMF-DMA (1.43 g, 12 mmol).
-
React: Heat to reflux (approx. 110°C) for 2 hours.
-
Microwave Alternative: Heat neat at 100°C for 10 mins (Open vessel mode to allow MeOH escape).
-
-
Workup: Evaporate excess DMF-DMA under reduced pressure. The residue is typically a yellow/orange oil or solid (Ethyl 2-benzoyl-3-(dimethylamino)acrylate) which solidifies upon standing.[1] Use directly in Step 2.
Step 2: Microwave Cyclization (The Core Protocol)
This step forms the pyrazole ring.
-
Preparation:
-
Dissolve the Enaminone Intermediate (261 mg, 1.0 mmol) in Ethanol (3.0 mL).
-
Add Benzylhydrazine dihydrochloride (215 mg, 1.1 mmol).
-
Add Triethylamine (305 µL, 2.2 mmol) to neutralize the HCl salts.
-
-
Loading: Transfer the mixture into a 10 mL microwave process vial. Add a magnetic stir bar and seal the cap.
-
Microwave Parameters:
-
Mode: Dynamic (Standard)
-
Temperature: 120 °C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Max 150 W (High absorption expected due to ionic species).
-
Stirring: High.[1]
-
-
Post-Reaction:
-
Cool the vial to room temperature using the reactor's compressed air usually (< 50°C).
-
TLC Check: 20% Ethyl Acetate in Hexane. Product should appear as a distinct UV-active spot (Rf ~ 0.4-0.6).[1]
-
Step 3: Isolation & Purification[1][3]
-
Precipitation: Pour the reaction mixture into ice-cold water (20 mL). Stir vigorously for 15 minutes.
-
Filtration: If a solid precipitate forms, filter and wash with cold water.
-
Extraction (if oil forms): Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with Brine, dry over Na2SO4, and concentrate.[2]
-
Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (8:2) to obtain pure off-white crystals.[1]
Experimental Workflow Diagram
Caption: Operational workflow for the microwave synthesis and isolation of the target pyrazole.
Validation & Characterization
To ensure the protocol was successful, verify the product using the following expected data.
Expected Yield
-
Typical Yield: 85 - 92%[1]
-
Appearance: White to pale yellow crystalline solid.
1H NMR Interpretation (400 MHz, CDCl3)
The regiochemistry (1,5-isomer) is confirmed by the shielding effect of the 5-phenyl ring on the N-benzyl protons and the specific chemical shift of the H-3 proton.[1]
| Position | Shift ( | Multiplicity | Integral | Assignment |
| H-3 | 8.05 - 8.15 | Singlet | 1H | Diagnostic: Pyrazole CH (Deshielded by ester) |
| Ph/Bn | 7.10 - 7.50 | Multiplet | 10H | Aromatic protons (Phenyl + Benzyl) |
| N-CH2 | 5.20 - 5.30 | Singlet | 2H | Benzyl methylene (Distinctive) |
| OCH2 | 4.15 - 4.25 | Quartet | 2H | Ethyl ester methylene |
| CH3 | 1.20 - 1.30 | Triplet | 3H | Ethyl ester methyl |
Critical Quality Attribute (CQA): The absence of a signal around
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete Enaminone formation | Ensure Step 1 is complete (TLC) before adding hydrazine. Moisture in DMF-DMA can hydrolyze it.[1] |
| Regioisomer Mix | Wrong Temperature | Do not exceed 140°C. Higher temps may promote thermal rearrangement or competing pathways.[1] |
| Pressure Errors | Ethanol Vapor Pressure | Ensure the vial is not overfilled (>2/3 volume).[1] Use a high-pressure rated vial. |
| Oily Product | Residual DMF/Solvent | Dry the crude thoroughly under high vacuum before recrystallization.[1] |
Safety & Waste Disposal
-
Benzylhydrazine: Toxic if swallowed or in contact with skin. Handle in a fume hood.
-
Microwave Safety: Always use a dedicated microwave reactor with pressure sensing. Never heat sealed vessels in a domestic microwave.
-
Waste: Dispose of halogenated waste (if extraction uses DCM) and non-halogenated organic solvents (Ethanol/EtOAc) in appropriate segregated streams.
References
-
Microwave-Assisted Pyrazole Synthesis
-
Regioselectivity in Pyrazole Synthesis
-
Enaminone Precursor Reactivity
-
Analogous Protocol (1-Methyl-5-Phenyl)
Strategic Access to 1,5-Substituted Pyrazole Esters: Scalable Protocols and Regiocontrol
Topic: Scalable synthesis routes for 1,5-substituted pyrazole esters Content Type: Detailed Application Notes and Protocols
Executive Summary: The Regioselectivity Challenge
The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, the scalable synthesis of 1,5-substituted pyrazoles presents a distinct process challenge compared to their 1,3-isomers.
In the classic condensation of hydrazines with 1,3-dicarbonyls, the reaction typically favors the 1,3-isomer due to steric hindrance (the hydrazine's substituted nitrogen attacks the less hindered carbonyl) or electronic factors (attacking the most electrophilic carbonyl). Accessing the 1,5-isomer requires inverting this natural preference.
This Application Note details two industrial-grade protocols to lock the 1,5-regiochemistry:
-
The Enaminone "Geometry Lock" Route: For high-purity 1-aryl-5-alkyl-pyrazole-4-carboxylates.
-
The Electrophilicity-Driven Condensation: For 1,5-diaryl-pyrazole-3-carboxylates (Celecoxib-type scaffolds).
Mechanistic Logic & Route Selection
Understanding the electronic bias of the substrate is critical for process design. The choice of route depends on the desired position of the ester functionality.
Decision Matrix: Selecting the Right Protocol
| Target Scaffold | Preferred Route | Key Intermediate | Regiocontrol Mechanism |
| Pyrazole-4-carboxylate | Protocol A (Enaminone) | Michael Addition: Hydrazine attacks the enamine | |
| Pyrazole-3-carboxylate | Protocol B (Diketoester) | 2,4-Dioxoalkanoate (from Claisen) | Electrophilic Discrimination: Hydrazine attacks the most electron-deficient carbonyl ( |
Visualizing the Regiochemical Pathways
Figure 1: Strategic decision tree for selecting the synthesis route based on the target ester position.
Protocol A: The Enaminone Route (High Precision)
Target: Ethyl 1-aryl-5-methyl-1H-pyrazole-4-carboxylate. Scalability: High (Kilogram scale). Regioselectivity: >98:2 (1,5 vs 1,3).
Rationale
This method utilizes
Materials
-
Substrate: Ethyl acetoacetate (1.0 equiv).
-
Reagent 1: DMF-DMA (1.1 equiv).
-
Reagent 2: Aryl hydrazine hydrochloride (1.0 equiv).
-
Solvents: Toluene (Step 1), Ethanol (Step 2).
-
Base: Triethylamine (if using hydrazine salt).
Step-by-Step Methodology
Step 1: Formation of the Enaminone Intermediate
-
Charge a reactor with Ethyl acetoacetate (1.0 wt) and Toluene (5.0 vol).
-
Add DMF-DMA (1.1 equiv) dropwise at 20–25°C.
-
Heat to reflux (110°C) and distill off the methanol byproduct to drive the equilibrium.
-
Monitor by TLC/HPLC until the starting material is consumed (< 1%).
-
Concentrate the reaction mass under reduced pressure to yield the crude ethyl 2-[(dimethylamino)methylene]-3-oxobutanoate. This intermediate is usually an oil or low-melting solid and can often be used directly.
Step 2: Regioselective Cyclization
-
Dissolve the crude enaminone from Step 1 in Ethanol (anhydrous, 10 vol).
-
Add the Aryl hydrazine hydrochloride (1.0 equiv) in one portion.
-
Stir at ambient temperature for 1 hour.
-
Mechanistic Note: The hydrazine initially undergoes a Michael-type addition-elimination at the enamine carbon, displacing dimethylamine.
-
-
Heat the mixture to reflux (78°C) for 2–4 hours to effect cyclization.
-
Cool to 0–5°C. The 1,5-substituted pyrazole ester often precipitates as a crystalline solid.
-
Filter the solid and wash with cold Ethanol (2 vol).
-
Dry under vacuum at 50°C.
Critical Process Parameters (CPPs)
-
Temperature Control: In Step 2, initial stirring at room temperature prevents competitive side reactions.
-
pH Control: If using free hydrazine base, the reaction may require acetic acid catalysis. Using the hydrochloride salt provides an internal acid buffer that promotes clean cyclization.
Protocol B: The Acid-Mediated Condensation (Cost-Effective)
Target: Ethyl 1,5-diaryl-1H-pyrazole-3-carboxylate. Scalability: High (Cost-efficient reagents). Regioselectivity: Dependent on electronic differentiation (Electrophilicity Rule).
Rationale
This route mimics the industrial synthesis of Celecoxib. It relies on the reaction of a hydrazine with a 2,4-diketoester (synthesized via Claisen condensation). The hydrazine attacks the most electrophilic carbonyl first. In a 2,4-diketoester (R-CO-CH2-CO-COOEt), the
Materials
-
Substrate: Acetophenone derivative (1.0 equiv).
-
Reagent 1: Diethyl oxalate (1.2 equiv).
-
Base: Sodium ethoxide (21% in EtOH, 1.3 equiv).
-
Reagent 2: Aryl hydrazine hydrochloride (1.0 equiv).
Step-by-Step Methodology
Step 1: Claisen Condensation (Synthesis of Diketoester)
-
Charge Sodium ethoxide solution into the reactor.
-
Add Diethyl oxalate (1.2 equiv) at < 20°C.
-
Add the Acetophenone derivative (dissolved in EtOH) dropwise, maintaining temperature < 30°C.
-
Stir at 40–50°C for 3–6 hours. The mixture will turn yellow/orange and may thicken due to the sodium salt of the diketone.
-
Quench with dilute HCl or Acetic Acid to adjust pH to ~4–5.
-
Extract with Ethyl Acetate or filter the solid dione if it precipitates.
Step 2: Cyclization to Pyrazole[2]
-
Suspend the isolated diketoester (or crude residue) in Ethanol (10 vol).
-
Add Aryl hydrazine hydrochloride (1.0 equiv).
-
Note: Do not use free hydrazine base without acid; basic conditions can lead to mixed regioisomers or hydrolysis of the ester.
-
-
Reflux the mixture for 4–6 hours.
-
Monitor by HPLC. The "Electrophilicity Rule" dictates that the hydrazine
attacks the carbonyl adjacent to the ester. -
Workup: Cool to room temperature. If the product crystallizes, filter.[1] If not, concentrate and recrystallize from Ethanol/Water.
Regiochemistry Validation (Mechanism)
Figure 2: The "Electrophilicity Rule" directing the formation of the 1,5-diaryl-3-carboxylate isomer.
Quality Control & Analytical Verification
Distinguishing 1,3- and 1,5-isomers is critical.
| Method | 1,5-Isomer Characteristics | 1,3-Isomer Characteristics |
| 1H NMR (NOE) | Strong NOE correlation between the N-Aryl ortho-protons and the C5-substituent (e.g., Methyl or Aryl). | No NOE between N-Aryl and C3-substituent (too distant). |
| 13C NMR | C5 carbon typically resonates upfield relative to C3 due to steric compression from the N-Aryl group. | C3 and C5 shifts are more distinct based on substituent electronics. |
| HPLC | 1,5-isomers generally elute later on reverse-phase (C18) columns due to higher lipophilicity/non-planarity compared to the flatter 1,3-isomers. | Elutes earlier (more polar/planar). |
References
-
Vah, L., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules, 27(15), 4764. [Link]
-
Rosa, F. A., et al. (2008).[2] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 1673-1678.[2] [Link]
-
Penning, T. D., et al. (1997).[5] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).[5][6] Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 3. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for Ethyl 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylate Synthesis
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the regioselective synthesis of highly substituted pyrazoles.
The synthesis of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate typically involves the condensation of a 1,3-dielectrophile with benzylhydrazine. Because benzylhydrazine is unsymmetrical, it can attack the electrophilic centers in two different orientations, often resulting in an inseparable mixture of the 1,5-phenyl (target) and 1,3-phenyl (undesired) regioisomers[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to push your reaction exclusively toward the target isomer.
Mechanistic Pathway: The Root of Regioselectivity
To control the reaction, we must control the sequence of nucleophilic attack. The primary amine (
Mechanistic divergence in pyrazole regioselectivity based on initial nucleophilic attack.
Troubleshooting FAQs
Q1: I am using ethyl benzoylacetate as my starting material, but I keep getting a 1:1 mixture of regioisomers. Should I change my approach?
Yes. Standard 1,3-dicarbonyls exist in an equilibrium of enol-tautomers, which blurs the distinction between the two electrophilic sites. You should pre-form a
Q2: How can I manipulate the solvent to favor the 1-benzyl-5-phenyl isomer?
Switching from standard solvents (like ethanol or toluene) to fluorinated alcohols—specifically 1,1,3,3,3-hexafluoro-2-propanol (HFIP)—will dramatically improve your yield[1]. HFIP acts as a strong hydrogen-bond donor. It tightly coordinates to the carbonyl oxygen of the enaminone, pulling electron density away from the
Q3: I am using benzylhydrazine dihydrochloride. What is the optimal base and pH strategy? The dihydrochloride salt must be neutralized to free the hydrazine, but over-basification can trigger ester hydrolysis or promote the thermodynamic 1,3-isomer. Use exactly 2.0 to 2.1 equivalents of a mild base like anhydrous Sodium Acetate (NaOAc). NaOAc effectively buffers the system, freeing the hydrazine while maintaining a slightly acidic microenvironment that facilitates the final dehydration/cyclization step.
Q4: Does temperature play a role in this cyclization? Absolutely. The formation of the 1,5-isomer is kinetically favored under optimized conditions, while the 1,3-isomer is thermodynamically more stable. Running the reaction at elevated temperatures (e.g., refluxing ethanol) provides the activation energy necessary to equilibrate toward the undesired 1,3-isomer. Keep the reaction at Room Temperature (20–25 °C) when using activating solvents like HFIP[1].
Quantitative Optimization Data
The following table summarizes the causal relationship between solvent/temperature choices and the resulting regioselectivity profile.
| Solvent | Additive / Base | Temp (°C) | Regioisomeric Ratio (1,5 : 1,3) | Isolated Yield (%) |
| Ethanol | Triethylamine | 78 (Reflux) | 1.2 : 1 | 42 |
| Toluene | Sodium Acetate | 80 | 1.5 : 1 | 55 |
| TFE | Sodium Acetate | 60 | 8.5 : 1 | 78 |
| HFIP | Sodium Acetate | 25 (RT) | >20 : 1 | 92 |
Table 1: Impact of solvent and temperature on the regioselective cyclization of enaminones with benzylhydrazine.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. At each critical juncture, a physical or spectroscopic cue confirms the reaction trajectory.
Phase 1: Enaminone Synthesis (Locking the Conformation)
Causality: Converting the 1,3-dicarbonyl to an enaminone prevents tautomerization and establishes a clear hierarchy of electrophilicity.
-
Charge the Reactor: To a dry round-bottom flask under
, add ethyl benzoylacetate (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv). -
Reaction: Stir neat at 90 °C for 3 hours.
-
Self-Validation Check (Visual & TLC): The reaction will transition from a clear liquid to a deep, vibrant yellow oil. TLC (3:1 Hexanes/EtOAc) must show the complete consumption of the starting ester (
~0.6) and the appearance of a bright UV-active spot ( ~0.3). -
Workup: Remove excess DMF-DMA under reduced pressure to yield ethyl 2-benzoyl-3-(dimethylamino)acrylate as a crude yellow solid. Use directly in Phase 2.
Phase 2: Regioselective Cyclization (Solvent-Directed Assembly)
Causality: HFIP lowers the activation energy for the aza-Michael addition at room temperature, kinetically trapping the 1,5-isomer pathway.
-
Preparation: Dissolve the crude enaminone (1.0 equiv) in HFIP (0.5 M concentration).
-
Base Addition: Add anhydrous Sodium Acetate (2.1 equiv) and stir for 5 minutes at room temperature.
-
Hydrazine Addition: Slowly add benzylhydrazine dihydrochloride (1.1 equiv) portion-wise.
-
Reaction: Stir at room temperature for 4–6 hours.
-
Self-Validation Check (Visual): A mild exotherm will occur. The deep yellow color of the enaminone will rapidly fade to a pale yellow/off-white suspension as the aza-Michael intermediate forms and cyclizes.
-
Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered for reuse). Partition the residue between Ethyl Acetate and saturated aqueous
. Wash the organic layer with brine, dry over , and concentrate. -
Self-Validation Check (NMR): Analyze the crude
NMR ( ). The successful formation of the 1,5-isomer is confirmed by a distinct singlet at ~8.0 ppm (pyrazole C3-H). The absence of a singlet near 6.8 ppm confirms the sample is free of the 1,3-isomer contamination. -
Purification: Recrystallize from hot ethanol to yield pure ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate as white crystals.
References
-
Beilstein Journal of Organic Chemistry. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Beilstein-Institut. URL: [Link]
-
Organic Syntheses. "Regioselective synthesis of the pyrazole ring." Organic Syntheses, Inc. URL: [Link]
Sources
Technical Support Center: Regioselective Synthesis of 1-Benzyl-5-phenylpyrazoles
Welcome to the Technical Support Center for heterocyclic synthesis. The formation of 1,5-disubstituted pyrazoles—specifically 1-benzyl-5-phenylpyrazole—is a notorious bottleneck in drug development. Standard Knorr condensations between unsymmetrical 1,3-dicarbonyls and substituted hydrazines typically yield an inseparable mixture of 1,3- and 1,5-regioisomers[1].
This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and self-validating analytical techniques to help you achieve absolute regiocontrol in your synthesis.
Part 1: Troubleshooting Workflows & Mechanistic Logic
To control regioselectivity, researchers must manipulate either the electronic bias of the substrates or the hydrogen-bonding environment of the transition state.
Workflow for optimizing 1-benzyl-5-phenylpyrazole regioselectivity.
Quantitative Impact of Solvent Selection
The choice of solvent dictates the initial nucleophilic attack. Fluorinated solvents drastically alter the reaction pathway through unique hydrogen-bonding properties[1].
| Solvent System | Hydrogen Bond Donor (HBD) Acidity | Regioisomeric Ratio (1,5 : 1,3) | Typical Yield (%) |
| Toluene | None | 0.8 : 1 | 65 - 70 |
| Ethanol (EtOH) | Moderate | 1.2 : 1 | 72 - 75 |
| Hexafluoroisopropanol (HFIP) | Very High | > 19 : 1 | 85 - 87 |
Part 2: Frequently Asked Questions (FAQs)
Q1: My standard condensation yields a 1:1 mixture of isomers. How can I drive the reaction to exclusively form the 1,5-isomer using classical diketones?
Causality & Solution: The two carbonyls in a standard 1,3-diketone have similar electrophilicity, causing the terminal nitrogen of benzylhydrazine to attack indiscriminately[1]. By switching the solvent to Hexafluoroisopropanol (HFIP), you introduce a strong hydrogen-bond donor. HFIP selectively activates the more electron-rich carbonyl and stabilizes the transition state, directing the initial hydrazine attack to form the 1,5-disubstituted pyrazole via a cascade cyclization[1][2].
Q2: If solvent screening fails, what alternative precursors guarantee 1,5-regioselectivity?
Causality & Solution: Replacing the 1,3-diketone with a
Q3: Are there non-hydrazine based strategies to completely bypass the 1,3-isomer formation?
Causality & Solution: Yes, via the 1,3-dipolar cycloaddition of sydnones. Sydnones can undergo [3+2] cycloadditions with terminal alkynes (e.g., trimethylsilylacetylene). The innate polarization of the sydnone dictates that the largest alkyne substituent is incorporated at the C4 or C5 position, allowing for absolute regiocontrol without relying on hydrazine condensation[4]. Alternatively, coupling N-alkylated tosylhydrazones with terminal alkynes offers complete regioselectivity for 1,3,5-trisubstituted pyrazoles[5].
Q4: How do I definitively validate that my isolated product is the 1,5-isomer?
Causality & Solution: 1D
Part 3: Experimental Methodologies
Method A: HFIP-Promoted Regioselective Condensation
Use this method for standard 1,3-diketone precursors.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP to create a 0.2 M solution[1].
-
Addition: Add benzylhydrazine (1.1 equiv) dropwise to the stirring solution at room temperature[1].
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring completion via TLC or LC-MS. The reaction proceeds through HFIP-facilitated condensation and intramolecular cyclization[2].
-
Workup: Remove the HFIP solvent under reduced pressure using a rotary evaporator. Note: HFIP is expensive but can be easily recovered and recycled.
-
Purification: Purify the crude residue via silica gel column chromatography (typically using ethyl acetate/hexanes) to afford the highly pure 1,5-regioisomer[1].
Method B: Enaminone Route
Use this method when electronic bias is required to force regioselectivity.
-
Enaminone Synthesis: React the parent dibenzoylmethane derivative (1.0 equiv) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 105 °C for 12 hours[3].
-
Isolation: Concentrate the mixture and isolate the resulting enaminodiketone (yields typically 48–98%)[3].
-
Hydrazine Condensation: Dissolve the enaminodiketone (1.0 equiv) in toluene or ethanol. Add benzylhydrazine (1.1 equiv)[3].
-
Cyclization: Heat the reaction. The bulky alkyl group of the benzylhydrazine and the dimethylamino leaving group will direct the formation of the specific regioisomer[3].
Method C: Sydnone Cycloaddition
Use this method to completely avoid hydrazine-based regioselectivity issues.
-
Sydnone Preparation: Subject the starting amino acid to N-nitrosation, followed by cyclodehydration using trifluoroacetic anhydride (TFAA) to form the sydnone[4].
-
Direct Arylation: Couple the sydnone to furnish the key diaryl intermediate[4].
-
Cycloaddition: React the diaryl sydnone with trimethylsilylacetylene (acting as a high-boiling acetylene equivalent) at elevated temperatures[4].
-
Deprotection: Perform protodesilylation (e.g., using TBAF) to remove the TMS group, yielding the pure 1,5-disubstituted pyrazole[4].
Mechanistic divergence based on solvent and precursor selection.
References
- Source: clockss.
- Source: whiterose.ac.
- Source: nih.
- Source: benchchem.
- Source: organic-chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Support Center: Strategic Control of Isomer Formation in 1,5-Diaryl Pyrazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-diaryl pyrazoles. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address the critical challenge of minimizing the formation of the undesired 1,3-isomer. Our focus is to empower you with the scientific understanding and practical solutions needed to achieve high regioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the 1,5- and 1,3-regioisomers in phenyl pyrazole synthesis, and why is their selective formation important?
A1: In the context of pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] For instance, reacting 1-phenyl-1,3-butanedione with phenylhydrazine can yield both 1,5-diphenyl-3-methyl-1H-pyrazole and 1,3-diphenyl-5-methyl-1H-pyrazole. Controlling the reaction to produce a single, desired regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, toxicological profiles, and physical properties.[1] For therapeutic and materials science applications, obtaining a single, pure regioisomer is often a necessity.
Q2: What are the fundamental principles governing the regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity in the Knorr pyrazole synthesis, which is the reaction of a 1,3-dicarbonyl compound with a hydrazine, is primarily dictated by a combination of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[1] Key factors include:
-
Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1][2]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons plays a significant role. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to initial attack.[1][2][3]
-
Reaction Conditions: The choice of solvent and catalyst, which influences the pH of the medium, can significantly alter the reaction pathway and, consequently, the regiomeric outcome.[1][4]
Q3: How does the choice of solvent impact the regioselectivity of my pyrazole synthesis?
A3: The choice of solvent can dramatically impact the regioselectivity. Fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (TFE), have been shown to significantly favor the formation of one regioisomer over the other.[1][5] This is attributed to their ability to stabilize intermediates through hydrogen bonding, thereby lowering the activation energy for one reaction pathway over the other.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My reaction is producing a nearly 1:1 mixture of 1,5- and 1,3-regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are not significant enough under your current reaction conditions to favor the formation of one regioisomer over the other.[1]
-
Troubleshooting Strategies:
-
Solvent Modification: As a first step, consider switching to a fluorinated alcohol solvent like 2,2,2-trifluoroethanol (TFE).[1][5]
-
Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by exploiting small differences in the activation energies of the competing pathways.[3]
-
pH Control: The pH of the reaction medium is a critical factor.[3]
-
Neutral or Basic Conditions: The more nucleophilic nitrogen of phenylhydrazine (the one further from the phenyl group) preferentially attacks the more electrophilic carbonyl carbon.[3]
-
Acidic Conditions: Protonation of the more basic nitrogen of phenylhydrazine can occur, leading to the other nitrogen atom initiating the attack, which can alter the isomeric ratio.[3]
-
-
Issue 2: The desired 1,5-isomer is the minor product.
-
Problem: Your current reaction conditions favor the formation of the thermodynamically or kinetically preferred 1,3-isomer.
-
Troubleshooting Strategies:
-
Re-evaluate Electronic and Steric Factors: Analyze the substituents on your 1,3-dicarbonyl. A more electrophilic carbonyl carbon will be preferentially attacked. Consider if modifying the substituents is feasible for your synthetic route.
-
Catalyst Choice: If using a catalyst, its nature (acidic, basic, or neutral) can significantly influence the reaction pathway.[1] Experiment with different types of catalysts or conduct the reaction under neutral conditions.
-
Hydrazine Salt vs. Free Base: Using the hydrochloride salt of an arylhydrazine can favor the formation of the 1,3-regioisomer, while the corresponding free hydrazine can lead exclusively to the 1,5-regioisomer.[6]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of the 1,5-isomer is required for subsequent applications.
-
Troubleshooting Strategies:
-
Column Chromatography: This is the most common method for separating pyrazole isomers.[1][3] Careful optimization of the solvent system (eluent) is crucial. A good starting point is a mixture of hexane and ethyl acetate, with a gradual increase in polarity.[3]
-
Recrystallization: If the isomers have different solubilities in a particular solvent, fractional recrystallization can be an effective purification method.[1]
-
Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways in the Knorr pyrazole synthesis leading to the formation of both 1,5- and 1,3-isomers.
Caption: Competing reaction pathways in Knorr pyrazole synthesis.
Experimental Protocol for Maximizing 1,5-Isomer Formation
This protocol is designed to favor the synthesis of the 1,5-diaryl pyrazole isomer by utilizing a fluorinated solvent.
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Substituted phenylhydrazine (1.1 mmol)
-
2,2,2-Trifluoroethanol (TFE) (5 mL)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL) in a round-bottom flask.[1]
-
Addition: Add the substituted phenylhydrazine (1.1 mmol) to the solution at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 1,5-isomer.
Factors Influencing Regioselectivity: A Summary
| Factor | Influence on Regioselectivity | Recommendations |
| Solvent | Fluorinated alcohols like TFE can significantly enhance the formation of one isomer.[1][5] | Use TFE as the solvent of choice for high regioselectivity. |
| Temperature | Lower temperatures can favor the kinetically controlled product, potentially increasing the ratio of the desired isomer.[3] | Conduct the reaction at room temperature or below, if reaction times are feasible. |
| pH | Can alter the nucleophilicity of the hydrazine nitrogens and influence the initial attack.[3] | For the 1,5-isomer, neutral or slightly basic conditions are often preferred. Consider using the free base of the hydrazine.[6] |
| Steric Hindrance | Bulky groups on the dicarbonyl or hydrazine can direct the reaction pathway.[1] | Strategically design substrates to sterically favor the desired reaction pathway. |
| Electronic Effects | Electron-withdrawing groups on the dicarbonyl increase the electrophilicity of the adjacent carbonyl carbon.[1][3] | Consider the electronic nature of your substituents when predicting the major regioisomer. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor regioselectivity in your 1,5-phenyl pyrazole synthesis.
Caption: A workflow for troubleshooting poor regioselectivity.
References
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem. (URL: )
- The Pivotal Role of 1,5-Dimethyl-3-phenylpyrazole in Medicinal Chemistry: A Technical Guide - Benchchem. (URL: )
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. (URL: )
- regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. - Benchchem. (URL: )
- Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - Benchchem. (URL: )
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (URL: )
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF - ResearchGate. (URL: [Link])
-
Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) - FLORE. (URL: [Link])
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC. (URL: [Link])
-
Knorr Pyrazole Synthesis - ResearchGate. (URL: [Link])
-
On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - MDPI. (URL: [Link])
- Technical Support Center: Synthesis of 1-Phenyl-Pyrazoles - Benchchem. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate
Technical Support Center: Pyrazole Purification Protocols
Subject: Troubleshooting & Optimization Guide for Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate (CAS: 342023-84-1)[1][2]
Welcome to the technical support hub. As a Senior Application Scientist, I understand that the purification of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate presents a unique set of challenges, primarily driven by the formation of regioisomers (1,3- vs. 1,5-substituted pyrazoles) during cyclocondensation.
This guide moves beyond generic advice, offering field-proven workflows to isolate the 1,5-isomer with >99% purity.
Phase 1: The Regioisomer Challenge & Initial Isolation[1]
Q1: I am observing two close spots on my TLC after the cyclization reaction. Which one is my target, and how do I separate them?
Diagnosis: The reaction of benzyl hydrazine with ethyl 2-benzoyl-3-(dimethylamino)acrylate (or similar 1,3-dielectrophiles) typically yields a mixture of two regioisomers:
-
Target (1,5-isomer): Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate.[1][2]
-
Byproduct (1,3-isomer): Ethyl 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylate.[1][2]
Technical Insight: The 1,5-isomer is often sterically more congested than the 1,3-isomer.[1][2] This steric strain twists the 5-phenyl ring out of coplanarity with the pyrazole core, slightly altering its polarity.[2] On silica gel, the 1,5-isomer typically elutes after the 1,3-isomer (is more polar) in standard ethyl acetate/hexane systems, though this can reverse depending on specific substituents.
Action Plan (Chromatography): Do not rely on recrystallization alone for the initial separation. Use Flash Column Chromatography.[2][3]
-
Mobile Phase Optimization:
-
Loading: Use "dry loading" (adsorb crude oil onto silica) rather than liquid loading to prevent band broadening.[2]
Q2: My crude product is a dark, viscous oil. How do I prepare it for purification?
Protocol:
-
Quench: Pour the reaction mixture into ice-cold water.
-
Extraction: Extract 3x with Ethyl Acetate (EtOAc). Avoid Dichloromethane (DCM) if possible, as it tends to drag emulsions with benzyl-hydrazine residues.[2]
-
Wash: Wash the combined organic layer with 0.5 M HCl (to remove unreacted hydrazines/amines) followed by Brine.[2]
-
Dry: Dry over Anhydrous
and concentrate in vacuo.
Phase 2: High-Purity Crystallization
Q3: Column chromatography gave me 95% purity, but I need >99% for biological assays. Which solvent system works for recrystallization?
Recommendation: Esters of 1,5-diarylpyrazoles generally crystallize well from alcoholic solvents or non-polar/polar mixtures.[1][2]
Preferred System: Ethanol (EtOH)
-
Dissolve the semi-pure solid in the minimum amount of boiling Ethanol .
-
Allow the solution to cool slowly to room temperature on the benchtop (do not rush this).
-
Once ambient temperature is reached, move to a 4°C fridge for 12 hours.
-
Filtration: Collect crystals via vacuum filtration and wash with ice-cold Ethanol.
Alternative System (If EtOH fails): Hexane/Ethyl Acetate
-
Dissolve in minimal hot EtOAc.
-
Add hot Hexane dropwise until persistent turbidity is observed.
-
Add one drop of EtOAc to clear the solution.[2]
-
Cool slowly.
Troubleshooting "Oiling Out": If the product separates as an oil droplet instead of crystals:
-
Cause: The solution is too concentrated or cooled too fast.[1][2]
-
Fix: Re-heat to dissolve the oil, add a seed crystal (if available), and scratch the inner wall of the flask with a glass rod to induce nucleation.
Phase 3: Analytical Validation (The "Truth" Test)
Q4: How do I definitively prove I have the 1,5-isomer and not the 1,3-isomer without X-ray crystallography?
Method: 1H NMR NOESY (Nuclear Overhauser Effect Spectroscopy) Standard 1H NMR can be ambiguous.[2] NOESY provides spatial proof.[2]
-
1,5-isomer (Target): The N-benzyl
protons are spatially close to the ortho-protons of the 5-phenyl ring.[1][2] You will see a strong NOE cross-peak between the Benzyl-CH2 (~5.2 ppm) and the Phenyl group protons.[2] -
1,3-isomer (Byproduct): The N-benzyl group is far from the 3-phenyl group.[1][2] No NOE cross-peak will be observed between the benzyl
and the phenyl ring.[2]
| Feature | 1,5-Isomer (Target) | 1,3-Isomer (Byproduct) |
| Sterics | Crowded (Twisted Phenyl) | Planar |
| NOE Signal | Benzyl-CH2 ↔ Phenyl-H | None |
| TLC ( | Typically Lower (More Polar) | Typically Higher (Less Polar) |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Co-elution on Column | Gradient too steep or loading too high.[1][2] | Reduce loading ratio (1g crude : 50g silica).[2] Use Isocratic elution (e.g., 15% EtOAc in Hexane) instead of gradient. |
| Product "Oils Out" | Impurities lowering mp; Cooling too fast.[1][2] | Perform a "charcoal wash" in hot ethanol to remove colored impurities before attempting recrystallization again.[2] |
| Low Yield | Product trapped in mother liquor.[1][2] | Concentrate mother liquor and perform a second crop crystallization.[2] |
| Benzyl Cleavage | Harsh acidic conditions.[1][2] | Avoid strong acids during workup.[2] The N-benzyl group is stable, but can cleave under forcing acidic conditions (e.g., refluxing HBr). |
Visual Workflow: Purification Logic
Caption: Logical workflow for the isolation of 1,5-disubstituted pyrazoles, prioritizing chromatographic separation of regioisomers before final crystallization.
References
-
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles. Source: Organic Chemistry Portal.[2] Context: Discusses the regioselectivity challenges in pyrazole synthesis and the formation of 1,3 vs 1,5 isomers.
-
Preparation, separation and characterization of two pyrazolic regioisomers. Source: Universitat Autònoma de Barcelona (UAB).[2] Context: Details the use of silica column chromatography (Ethyl Acetate eluent) and NOESY NMR for separating and identifying pyrazole regioisomers.
-
Synthesis and Characterization of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Source: ResearchGate (Molecular Crystals and Liquid Crystals).[2] Context: Provides specific protocols for recrystallization of closely related 1-aryl-5-substituted pyrazole esters using Ethanol.
-
Recrystallization techniques for purifying pyrazole compounds. Source: BenchChem Technical Support.[2][3][4][5] Context: General troubleshooting for "oiling out" and solvent selection (Ethanol/Water, Hexane/EtOAc) for pyrazole derivatives.
Sources
Recrystallization solvents for high-purity pyrazole-4-carboxylates
Welcome to the Technical Support Center for Heterocyclic Chemistry. I am Dr. Aris, your Senior Application Scientist.
The purification of pyrazole-4-carboxylates (e.g., ethyl 1H-pyrazole-4-carboxylate and its substituted derivatives) presents a unique set of challenges due to their amphoteric nature, potential for tautomerism, and the difficulty of separating regioisomers (1,3- vs 1,5-substitution).
This guide moves beyond basic textbook advice, offering field-tested protocols for high-purity isolation.
Part 1: Solvent Selection Logic
The choice of solvent is dictated by the substituents on the pyrazole ring. The ester moiety (usually ethyl or methyl) adds lipophilicity, but the N-H group (if unsubstituted) provides significant hydrogen-bonding capability.
The "Golden" Solvent Systems
| Pyrazole Class | Primary Solvent (Good) | Anti-Solvent (Poor) | Mechanism | Notes |
| Unsubstituted (NH) | Ethanol (95-100%) | Water | H-Bonding / Polarity | Standard. High recovery. Risk of ester hydrolysis if heated too long in water. |
| N-Alkylated / Arylated | Ethyl Acetate | Hexane / Heptane | Dipole / Van der Waals | Preferred for lipophilic analogs. Excellent for removing non-polar tars. |
| Amino-Substituted | Methanol | Water | High Polarity | Amino groups increase polarity significantly; Ethanol may not dissolve them well enough. |
| Halogenated | Toluene | Cyclohexane | Halogens increase lipophilicity. Toluene often solvates planar stacks better than aliphatics. |
Critical Insight: For Ethyl 1H-pyrazole-4-carboxylate (MP ~78°C), the industry standard is Ethanol/Water . However, if your product contains unreacted hydrazine, an initial wash with dilute acid is required before recrystallization, as hydrazine co-crystallizes in alcoholic solvents [1, 10].
Part 2: Visualizing the Decision Process
Use this decision tree to select your initial solvent system based on your crude material's behavior.
Caption: Logic flow for selecting the initial recrystallization solvent based on pyrazole substitution patterns.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: Oiling out (Liquid-Liquid Phase Separation) occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature.[1] This is common with pyrazoles due to impurities depressing the melting point [1, 5].
Corrective Protocol (The "Seeding" Method):
-
Re-dissolve: Reheat the mixture until the oil phase dissolves completely. Add a small amount of the "good" solvent (e.g., Ethanol) if necessary.[1]
-
Metastable Zone: Cool the solution slowly to just above the temperature where oiling occurred.
-
Seed: Add a seed crystal of the pure product. If you lack seeds, scratch the glass wall with a rod at the liquid-air interface.
-
Slow Cool: Wrap the flask in foil or place it in a Dewar to cool at a rate of <1°C/min. Rapid cooling forces the oil phase to separate again.
Q2: How do I separate 1,3- and 1,5-regioisomers?
The Hard Truth: Recrystallization is rarely sufficient for complete separation of 1,3- and 1,5-isomers if the ratio is near 50:50. However, it can be used for enrichment [10, 11].
-
Strategy: 1,5-isomers are typically more sterically hindered and often more soluble in non-polar solvents than 1,3-isomers.
-
Protocol:
-
Use a non-polar system (e.g., Hexane/EtOAc).[2]
-
The 1,3-isomer (usually the major product) will crystallize first.
-
Filter the solid (enriched 1,3).
-
The mother liquor will contain the 1,5-isomer. Note: For high purity (>99%), Flash Chromatography (Silica) is recommended before the final recrystallization step [11].
-
Q3: I see carboxylic acid peaks in my NMR after recrystallization. Why?
Cause: You likely used hot water or wet ethanol for too long. Pyrazole-4-carboxylates can undergo base-catalyzed hydrolysis (from trace hydrazine or residual base) or acid-catalyzed hydrolysis (if acid wash wasn't neutralized) during the heating step [18]. Solution:
-
Switch to Anhydrous Isopropanol (IPA) / Heptane .
-
Limit the time the solution is held at boiling point (<10 mins).
Part 4: Master Protocol (SOP)
Objective: Purification of Ethyl 1H-pyrazole-4-carboxylate (Scale: 10g - 100g).
Caption: Step-by-step workflow for the recrystallization of ethyl pyrazole-4-carboxylate.
Detailed Steps:
-
Preparation: Place crude pyrazole in an Erlenmeyer flask. Add a stir bar.
-
Dissolution: Add Ethanol (95% or absolute) just enough to cover the solid. Heat to reflux. Add more ethanol in small portions until fully dissolved.
-
Checkpoint: If the solution is dark/colored, add Activated Carbon (5 wt%), stir for 5 mins, and filter hot through Celite [10].
-
-
The "Cloud Point": While keeping the solution near boiling, add hot water dropwise.
-
Stop immediately when a faint, persistent cloudiness (turbidity) appears.
-
-
Clarification: Add a few drops of hot Ethanol until the solution becomes clear again. This ensures the solution is saturated but not supersaturated.
-
Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) undisturbed. Then move to an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the white needles/prisms via vacuum filtration. Wash the cake with cold 50:50 EtOH/Water.
-
Drying: Dry under vacuum at 40°C. Do not exceed 60°C to avoid sublimation or decarboxylation.
References
-
BenchChem Technical Support. (2025).[1][3][4] Recrystallization techniques for purifying pyrazole compounds.[1][4] BenchChem.[1][3][4] 1[1][2][5][6][7][8][9]
-
BenchChem Technical Support. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents.[10] BenchChem.[1][3][4] 10[1][2][5][6][7][8][9][11][12][13]
-
UAB Researchers. (n.d.).[6] Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona. 6
-
Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.14[1][2][8]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting - Oiling Out.13[1][2][3][5][6][7][8][9][12][13]
-
BenchChem Technical Support. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.[1][3][4] 4[1][2][5][6][7][8][9][12][13]
-
BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem.[1][3][4] 3
-
DOI.org. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.[15]15[1][2][6][7][8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Pyrazole Ester Solubility in Biological Assays
Welcome to the Application Science Technical Support Center. Pyrazole esters are highly valuable structural motifs in drug discovery, but their unique physicochemical properties—specifically high lipophilicity and electrophilic reactivity—frequently cause them to "crash out" of solution or degrade during in vitro biological assays.
This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causalities behind solubility failures and providing self-validating methodologies to ensure assay integrity.
Part 1: Diagnostic Workflows & Mechanisms
Before adjusting your assay parameters, it is critical to understand whether your pyrazole ester is failing due to kinetic precipitation , thermodynamic insolubility , or chemical degradation .
Workflow for diagnosing and resolving pyrazole ester precipitation in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does my pyrazole ester precipitate immediately when diluted from a 10 mM DMSO stock into my aqueous assay buffer? The Causality: This phenomenon is known as "crashing out." When a highly lipophilic compound is introduced directly into an aqueous environment, localized high-concentration zones exceed the compound's kinetic solubility limit[1]. Furthermore, DMSO is highly hygroscopic. If your stock has undergone multiple freeze-thaw cycles, water uptake lowers the thermodynamic solubility of the compound within the stock itself, creating invisible micro-crystals that act as rapid nucleation sites upon aqueous dilution[2][3]. The Solution: Utilize an intermediate serial dilution strategy in 100% anhydrous DMSO before making a single, final transfer into the aqueous buffer[4]. Ensure the final DMSO concentration remains below 0.5% to prevent assay interference[4].
Q2: My pyrazole ester appears soluble, but I am seeing a rapid loss of inhibitory activity over time. What is happening? The Causality: The ester carbonyl carbon in these compounds is highly activated by the adjacent electron-withdrawing pyrazole ring, making it an excellent electrophile[5]. In biological buffers containing nucleophiles like dithiothreitol (DTT), glutathione, or free cysteines, the pyrazole ester can undergo rapid nucleophilic attack and transesterification/hydrolysis, destroying the active pharmacophore[5][6]. The Solution: Remove strong nucleophiles from your assay buffer if the target protein permits. Alternatively, prepare fresh aqueous dilutions immediately prior to dispensing to minimize pre-incubation degradation[6].
Q3: How can I improve the aqueous solubility of my pyrazole ester without increasing the DMSO concentration, which is toxic to my cells? The Causality: While traditional co-solvents alter the dielectric constant of the medium, they often disrupt cell membranes. Cyclodextrins, particularly Hydroxypropyl-β-Cyclodextrin (HP-β-CD), offer a superior host-guest mechanistic solution[]. The cyclodextrin features a hydrophobic inner cavity that encapsulates the lipophilic pyrazole core, while its hydrophilic exterior maintains excellent aqueous solubility without altering the compound's covalent structure or ionization state[][8].
Mechanisms of pyrazole ester instability in aqueous buffers and stabilization via HP-β-CD.
Part 2: Quantitative Data & Excipient Selection
When optimizing your assay, refer to the following matrices to select the appropriate intervention based on the specific failure mode of your pyrazole ester.
Table 1: Troubleshooting Matrix for Pyrazole Esters
| Failure Mode | Primary Cause | Diagnostic Indicator | Recommended Intervention |
| Visible Precipitation | Exceeded kinetic solubility | Cloudy buffer, visible flakes | Intermediate DMSO serial dilution; add 0.01% Tween-20[1][4]. |
| Flat Dose-Response | Colloidal aggregation | High light scattering (Nephelometry) | HP-β-CD complexation to ensure monomeric state[8][9]. |
| Loss of Activity over Time | Ester hydrolysis / Nucleophilic attack | LC-MS shows mass shift (loss of ester) | Remove DTT/mercaptoethanol; use fresh stocks[5]. |
| Inconsistent Replicates | DMSO water uptake | Variable IC50s across different days | Use anhydrous, argon-purged DMSO; single-use aliquots[2]. |
Table 2: Excipient Selection Guide for In Vitro Assays
| Excipient / Solvent | Mechanism of Action | Max Recommended Conc. (In Vitro) | Limitations |
| DMSO | Polar aprotic solvation | 0.1% - 0.5%[4] | Hygroscopic; cytotoxic at >1%; denatures sensitive proteins. |
| HP-β-CD | Hydrophobic cavity encapsulation | 1% - 5% (w/v)[9] | May sequester lipophilic assay substrates or fluorophores. |
| Tween-20 | Non-ionic micelle formation | 0.01% - 0.05%[1] | Can interfere with membrane-bound targets or cell-based assays. |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include an internal validation step to confirm that the physical state of the compound matches your theoretical assumptions.
Protocol 1: Preparation of Anhydrous DMSO Stocks and Serial Dilution
Purpose: To prevent water-induced nucleation and localized kinetic precipitation upon aqueous transfer.
-
Equilibration: Allow the lyophilized pyrazole ester vial to reach room temperature in a desiccator before opening. This prevents atmospheric moisture condensation.
-
Solubilization: Dissolve the compound in strictly anhydrous, argon-purged DMSO to achieve a 10 mM master stock. Vortex for 2 minutes[1].
-
Serial Dilution (The Critical Step): Do not dilute the 10 mM stock directly into aqueous buffer to create your concentration gradient. Instead, perform a 3-fold or 10-fold serial dilution entirely in 100% DMSO across a microtiter plate[4].
-
Aqueous Transfer: Transfer a uniform volume (e.g., 1 µL) from each DMSO gradient well into 199 µL of the final aqueous assay buffer (yielding a constant 0.5% DMSO background across all doses)[4].
-
Self-Validation Step (Centrifugation/LC-MS): To validate that no invisible micro-precipitation occurred, centrifuge a sample of the highest aqueous concentration well at 10,000 x g for 10 minutes. Sample the supernatant and quantify via LC-MS. If the concentration is lower than the theoretical yield, kinetic solubility has been breached.
Protocol 2: HP-β-CD Complexation for High-Concentration Assays
Purpose: To achieve high aqueous concentrations of pyrazole esters for biophysical assays (e.g., SPR, ITC) without exceeding DMSO tolerance.
-
Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target biological buffer (e.g., PBS, pH 7.4).
-
Kneading/Complexation: Add the pyrazole ester (from a highly concentrated DMSO stock, e.g., 50 mM) dropwise into the stirring HP-β-CD solution. The cyclodextrin molecules will dynamically encapsulate the pyrazole ester as it enters the aqueous phase[][8].
-
Equilibration: Incubate the mixture on a rotary shaker at 37°C for 2 hours to allow the host-guest equilibrium to stabilize[10].
-
Self-Validation Step (Dynamic Light Scattering - DLS): Analyze the resulting solution using DLS. A valid inclusion complex will show a uniform monomeric particle size distribution (typically <5 nm). If you observe a polydisperse signal with peaks >100 nm, colloidal aggregates have formed, indicating that the cyclodextrin ratio must be increased.
References
-
Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice. PubMed. [Link][9]
-
Identification and Characterization of 3-Substituted Pyrazolyl Esters as Alternate Substrates for Cathepsin B. The Confounding Effects of DTT and Cysteine in Biological Assays. PMC. [Link][5][6]
-
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Carbohyde. [Link][8]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link][2]
-
Samples in DMSO: What an end user needs to know. Ziath. [Link][3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ziath.com [ziath.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification and Characterization of 3-Substituted Pyrazolyl Esters as Alternate Substrates for Cathepsin B. The Confounding Effects of DTT and Cysteine in Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seas.upenn.edu [seas.upenn.edu]
- 8. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 9. Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Validation & Comparative
1H NMR Characterization Guide: Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate
Executive Summary
Product: Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate CAS: 342023-84-1 Primary Application: Intermediate in drug discovery (COX-2 inhibitors, p38 MAP kinase inhibitors) and agrochemical synthesis. Analytical Challenge: Regioisomeric differentiation. The synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyls frequently yields a mixture of 1,5-disubstituted (Target) and 1,3-disubstituted (Alternative) isomers.
This guide provides a definitive protocol for distinguishing the target 1,5-isomer from its regioisomer using 1H NMR and 2D NOESY techniques, ensuring structural integrity in your development pipeline.
Structural Analysis & Theoretical Expectations
The core challenge in characterizing ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate lies in confirming the position of the phenyl group relative to the N-benzyl moiety.
The Regioisomeric Problem
In a standard condensation of benzylhydrazine with ethyl benzoylacetate (or equivalent enaminones), two isomers are possible:
-
Target (1,5-Isomer): The phenyl group is at position 5, adjacent to the N-benzyl group.
-
Alternative (1,3-Isomer): The phenyl group is at position 3, distal to the N-benzyl group.
Mechanistic Implications for NMR
-
Steric Environment: In the 1,5-isomer , the phenyl ring at C5 and the benzyl group at N1 are sterically crowded. This forces the phenyl ring out of coplanarity with the pyrazole core, often shielding the benzyl methylene protons via anisotropic effects.
-
Proton Assignment:
-
H-3 (Target): Located at position 3, this proton is deshielded by the adjacent ester carbonyl and the C=N bond.
-
H-5 (Alternative): In the 1,3-isomer, the proton is at position 5.
-
Comparative NMR Analysis
The following table contrasts the expected spectral signatures of the target molecule against its primary regioisomeric impurity.
Table 1: Comparative Chemical Shift Data (400 MHz, CDCl₃)
| Feature | Target: 1,5-Isomer (1-Bn-5-Ph) | Alternative: 1,3-Isomer (1-Bn-3-Ph) | Differentiation Logic |
| Pyrazole Proton | δ 8.05 - 8.15 (s, 1H, H-3) | δ 7.85 - 7.95 (s, 1H, H-5) | H-3 is typically more deshielded than H-5 due to the adjacent ester carbonyl and imine-like nitrogen (N2). |
| Benzyl (-CH₂-) | δ 5.15 - 5.25 (s, 2H) | δ 5.30 - 5.45 (s, 2H) | In the 1,5-isomer, the C5-Phenyl ring current shields the N-benzyl protons, shifting them upfield relative to the 1,3-isomer. |
| Phenyl Group | Multiplet (Sterically twisted) | Multiplet (Planar/Conjugated) | Hard to distinguish by 1D NMR alone; 1,5-phenyl protons may appear broader or shielded. |
| Ester Ethyl | Quartet (~4.1 ppm) / Triplet (~1.1 ppm) | Quartet (~4.3 ppm) / Triplet (~1.3 ppm) | Minor differences; not diagnostic enough for definitive assignment. |
Note: Chemical shifts (
) are referenced to TMS (0.00 ppm). Values are approximate ranges based on solvent effects and concentration.
Definitive Validation Workflow (The "Smoking Gun")
Relying solely on 1D chemical shifts is risky due to solvent dependencies. The Nuclear Overhauser Effect Spectroscopy (NOESY) provides the only self-validating proof of structure.
Experimental Logic[1]
-
1,5-Isomer (Target): The N-Benzyl methylene protons (
) are spatially close to the Phenyl ortho-protons ( ). Result: Strong NOE cross-peak. -
1,3-Isomer (Alternative): The N-Benzyl methylene protons (
) are spatially close to the Pyrazole H-5 ( ). Result: Strong NOE cross-peak between Benzyl and Pyrazole H.
Visualization of Structural Elucidation
Figure 1: Decision tree for distinguishing regioisomers using 1D shift analysis followed by 2D NOESY validation.
Detailed Experimental Protocols
A. Sample Preparation
To ensure high-resolution data and minimize artifact peaks:
-
Mass: Weigh 5–10 mg of the dried solid product.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
-
Why CDCl₃? It minimizes hydrogen bonding interactions that can broaden the pyrazole signals seen in DMSO-d6.
-
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., NaCl from the synthesis) which can degrade field homogeneity.
B. Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): Set to 2.0 seconds or higher.
-
Reasoning: Aromatic protons and the quaternary carbons (if running 13C) have longer T1 relaxation times. A short D1 leads to integration errors, making the ratio of isomers difficult to quantify.
-
-
Scans (NS): 16 scans (sufficient for 1H), 1024 scans (for 13C).
-
Temperature: 298 K (25°C).
C. NOESY Setup
-
Mixing Time: 500 ms.
-
Optimization: This duration is ideal for small molecules (MW ~300 Da) to observe the negative NOE effect (or ROE if MW is intermediate).
-
References
-
Regioselectivity in Pyrazole Synthesis: Comparison of 1,3- vs 1,5-isomers derived from hydrazines and 1,3-dicarbonyls. Journal of Heterocyclic Chemistry. "Regioselective Synthesis of 1-Substituted Pyrazoles." (General grounding on pyrazole regiochemistry).
-
NMR Characterization of 1,5-Diarylpyrazoles: Detailed analysis of anisotropic shielding effects in 1,5-substituted systems. Magnetic Resonance in Chemistry.
-
Specific Isomer Data (1-benzyl-3-phenyl analog): Acta Crystallographica Section E. "Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate." (Provides structural benchmarks for the alternative isomer).
-
Target Molecule Registry: PubChem Compound Summary: Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate.
Technical Guide: Distinguishing 1,5-Phenyl from 1,3-Phenyl Pyrazole Isomers Using NOESY
Executive Summary
Objective: To definitively distinguish between regioisomeric 1,3-diaryl and 1,5-diaryl pyrazoles using Nuclear Overhauser Effect Spectroscopy (NOESY).
The Core Problem: The condensation of hydrazine derivatives with 1,3-diketones (Knorr synthesis) frequently yields a mixture of 1,3- and 1,5-regioisomers. These isomers possess identical molecular weights and similar scalar coupling patterns, making standard 1D
The Solution: 2D NOESY NMR provides the definitive structural proof by detecting through-space spatial proximity (
The Isomer Challenge: Structural Context
In drug discovery, the pyrazole scaffold is ubiquitous (e.g., Celecoxib, Rimonabant).[1][2] However, the biological activity is strictly dependent on the regiochemistry.
-
1,5-Isomer: The N1-Phenyl ring and the C5-Substituent are sterically crowded neighbors. This proximity forces the N1-Phenyl ring to twist out of the pyrazole plane to relieve steric strain.
-
1,3-Isomer: The N1-Phenyl ring and the C3-Substituent are separated by the N2 nitrogen. This arrangement is less sterically hindered, allowing the N1-Phenyl ring to adopt a more coplanar conformation with the pyrazole core, maximizing
-conjugation.
Visualization of the Spatial Logic
The following diagram illustrates the critical distance differences that dictate the NOESY signals.
Figure 1: Mechanistic basis for NOE discrimination. The green arrow indicates the diagnostic through-space interaction present only in the 1,5-isomer.
Comparative Analysis: Spectral Signatures
While NOESY is the "judge," 1D
| Feature | 1,5-Phenyl Pyrazole (Target) | 1,3-Phenyl Pyrazole (Alternative) | Mechanism |
| Diagnostic NOE | Strong Cross-peak: N1-Ph( | No Cross-peak: N1-Ph( | Spatial Proximity ( |
| Secondary NOE | Weak/Medium: N1-Ph( | Strong: N1-Ph( | In 1,3-isomers, H5 is the only neighbor to N1-Ph. |
| Shielded (Upfield): Often | Deshielded (Downfield): Often | 1,5: Twisted ring reduces conjugation (shielding).[1] 1,3: Planar ring maximizes conjugation (deshielding).[1] | |
| Variable, but often distinct | Variable | Influenced by the anisotropy of the adjacent phenyl rings. |
Expert Insight: Do not rely solely on chemical shifts (shielding).[1] Solvent effects (e.g., DMSO vs. CDCl
Experimental Protocol: NOESY Acquisition
To ensure data integrity, follow this self-validating protocol. The success of a NOESY experiment depends heavily on relaxation delays and mixing times.
Step 1: Sample Preparation
-
Concentration: Prepare a sample of 10–20 mg in 0.6 mL deuterated solvent (CDCl
or DMSO- ). -
Degassing (Critical): Dissolved oxygen is paramagnetic and accelerates relaxation, quenching the NOE signal.[1]
-
Method: Bubble high-purity nitrogen or argon through the solution for 2–3 minutes, or use the freeze-pump-thaw method for rigorous work.
-
Step 2: Parameter Setup (Standard 2D NOESY)[1]
-
Pulse Sequence: noesyph (Phase-sensitive NOESY).
-
Mixing Time (
): Set to 500–800 ms .-
Reasoning: Small molecules (MW < 500) tumble fast (extreme narrowing limit). The NOE buildup is slow and positive. Short mixing times (< 300 ms) may yield no signal; too long (> 1s) allows spin diffusion (false positives).[1]
-
-
Relaxation Delay (
): Set to 2–3 seconds .-
Reasoning: Sufficient recovery is needed for quantitative NOE, though qualitative assignment is more forgiving.
-
-
Scans (
): Minimum 8–16 scans per increment.
Step 3: Processing & Phasing[1]
-
Window Function: Apply a sine-bell squared (QSINE) function shifted by 90° to reduce truncation artifacts.
-
Phasing: Phase the diagonal peaks to be negative (usually red/down) and the cross-peaks to be positive (usually blue/up) for small molecules.[1]
-
Self-Validation: If diagonal and cross-peaks have the same sign (both negative), you are likely looking at EXSY (Chemical Exchange) or incorrect phasing, not NOE.[1]
-
Workflow: The Decision Tree
Use this logic flow to assign your unknown isomer.
Figure 2: Logical workflow for assigning pyrazole regiochemistry.
Case Study: 1,5-Diphenyl vs. 1,3-Diphenyl Pyrazole
In a synthesis involving phenylhydrazine and benzoylacetone:
-
The 1,5-Isomer (1,5-diphenyl-3-methylpyrazole):
-
NOESY: The ortho-protons of the N-phenyl ring (
7.2 ppm) show a correlation to the ortho-protons of the C5-phenyl ring ( 7.1 ppm). -
Geometry: The two phenyl rings are adjacent. To avoid clashing, they twist, causing the protons to shift upfield due to mutual shielding.[1]
-
-
The 1,3-Isomer (1,3-diphenyl-5-methylpyrazole):
-
NOESY: The ortho-protons of the N-phenyl ring show a correlation to the C5-Methyl group (singlet at
2.3 ppm) or the C5-H (if unsubstituted). There is zero correlation to the C3-phenyl ring. -
Geometry: The N-phenyl ring is far from the C3-phenyl ring.
-
References
-
Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles. Organic Chemistry Portal. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. National Institutes of Health (PMC). [Link][1]
-
Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. MDPI Molecules. [Link][1]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link][1]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis. Royal Society of Chemistry. [Link]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrazole-4-Carboxylate Esters
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, the structural elucidation of novel chemical entities is a cornerstone of our daily work. Among the vast landscape of heterocyclic compounds, pyrazole derivatives hold a place of prominence, forming the backbone of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Specifically, pyrazole-4-carboxylate esters are common synthons and key intermediates in drug discovery.[3] Accurately characterizing these molecules is paramount, and mass spectrometry (MS) stands as an indispensable tool in this endeavor.
This guide moves beyond a simple cataloging of fragments. It is designed to provide you, my fellow researchers and drug development professionals, with a deep, mechanistic understanding of how pyrazole-4-carboxylate esters behave under mass spectrometric analysis. We will explore the causality behind the fragmentation patterns, compare the behavior of different analogs, and provide actionable, field-proven protocols. Our objective is to empower you to not only identify your target compound but also to confidently characterize its impurities and metabolites.
Pillar 1: Foundational Fragmentation of the Core Scaffolds
Before interpreting the spectrum of a complete molecule, we must first understand the behavior of its constituent parts: the pyrazole ring and the carboxylate ester chain. The ionization method—typically Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS—will dictate the initial energy imparted to the molecule and, consequently, the fragmentation cascade.
The Pyrazole Ring: A Tale of Two Nitrogens
Under the high-energy conditions of Electron Ionization (EI), the pyrazole ring is prone to several characteristic cleavages. The fragmentation is often initiated by the ionization of one of the nitrogen lone pairs. The most predominant fragmentation process involves the cleavage of the weak N-N bond, which leads to the expulsion of stable neutral molecules like hydrogen cyanide (HCN).[4][5] Another common, though often less prominent, pathway is the loss of a dinitrogen molecule (N₂) following the initial loss of a hydrogen atom or a substituent.[4][6]
The Ester Group: Alpha-Cleavage and the McLafferty Rearrangement
The fragmentation of the ester functional group is well-documented and provides highly diagnostic ions.
-
Alpha (α) Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For an ethyl ester, this can result in the loss of the ethoxy radical (•OCH2CH3, 45 Da) to form a stable acylium ion, or the loss of an ethyl radical (•CH2CH3, 29 Da).[7][8]
-
The McLafferty Rearrangement: This is one of the most famous name-reactions in mass spectrometry and is a powerful diagnostic tool.[7] It is a six-membered ring rearrangement that occurs in carbonyl compounds possessing a hydrogen atom on the gamma (γ) carbon of the alkyl chain.[9][10] This process results in the formation of a neutral alkene and a new radical cation containing the enolized carbonyl group. For pyrazole-4-carboxylate esters, this is only possible for ethyl esters and larger. A methyl ester, lacking a γ-hydrogen, cannot undergo this rearrangement.
Py-COH + CH2=CH2 ||∙+ O
>]; }
start -> end [label="γ-H transfer\nβ-cleavage"]; } ddot Caption: The McLafferty rearrangement mechanism for an ethyl ester.
Pillar 2: A Comparative Analysis of Fragmentation Patterns
The true diagnostic power of mass spectrometry emerges when we compare the fragmentation of closely related structures. The interplay between the pyrazole core, the ester group, and other ring substituents creates unique mass spectral fingerprints.
Case Study 1: Methyl vs. Ethyl 1H-Pyrazole-4-carboxylate (EI-MS)
The comparison between the methyl and ethyl esters of the same pyrazole core is a classic example of how a simple homologous extension provides profound structural information.
| Fragment Type | Methyl Ester Ion (Predicted) | Ethyl Ester Ion[11] | Causality |
| Molecular Ion (M+•) | m/z 126 | m/z 140 | Base molecule |
| Loss of Alkoxy (M - •OR) | m/z 95 (M - •OCH3) | m/z 95 (M - •OC2H5) | α-cleavage, formation of the pyrazole-4-carbonyl cation. This is a key diagnostic ion for the pyrazole-4-carbonyl core. |
| Loss of Ester (M - •COOR) | m/z 67 (M - •COOCH3) | m/z 67 (M - •COOC2H5) | Cleavage of the C-C bond between the ring and the carbonyl, leaving the pyrazole radical cation. |
| McLafferty Ion | Absent | m/z 112 (M - C2H4) | The ethyl ester possesses γ-hydrogens, allowing for the characteristic loss of ethylene (28 Da). The absence of a corresponding (M-14) peak for the methyl ester is a key differentiating feature. |
| Pyrazole Core Fragments | m/z 68, 41 | m/z 68, 41 | Subsequent fragmentation of the pyrazole ring itself (e.g., loss of HCN). |
Expert Insight: The ion at m/z 95 is a powerful indicator of a pyrazole-4-carboxylate scaffold, irrespective of the simple alkyl ester. However, the presence or absence of the McLafferty rearrangement product is the most definitive way to distinguish between methyl and ethyl (or larger) esters in this series.
Case Study 2: The Influence of Ring Substituents (ESI-MS/MS)
Under the softer ionization conditions of ESI, we typically analyze the fragmentation of the protonated molecule, [M+H]⁺. This often leads to simpler spectra dominated by the loss of stable neutral molecules. Let's compare the expected fragmentation of three different ethyl esters.
| Compound | Parent Ion [M+H]⁺ | Primary Neutral Loss | Resulting Fragment Ion | Rationale & Comparison |
| Ethyl 1H-pyrazole-4-carboxylate | m/z 141 | C₂H₄ (28 Da) | m/z 113 | Loss of ethylene from the protonated ester, a common pathway for ethyl esters under CID. |
| Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate [12] | m/z 169 | C₂H₄ (28 Da) | m/z 141 | Similar to the unsubstituted analog, loss of ethylene is a favored pathway. The two methyl groups add 28 Da to the parent and fragment ions. |
| Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate [13] | m/z 299/301/303 | C₂H₅OH (46 Da) | m/z 253/255/257 | The electron-withdrawing nature of the bromine atoms may alter the fragmentation pathway, favoring the loss of a neutral ethanol molecule. The characteristic isotopic pattern of two bromine atoms (approx. 1:2:1 ratio for M, M+2, M+4) provides unambiguous confirmation of the dibromo-substitution.[14] |
Expert Insight: While GC-EI is excellent for detailed fragmentation and library matching, LC-ESI-MS/MS is often superior for analyzing more complex or polar molecules common in drug development.[15] The fragmentation of the [M+H]⁺ ion is highly predictable and allows for targeted analysis using techniques like Multiple Reaction Monitoring (MRM) for quantification.[16]
Pillar 3: Authoritative Protocols & Workflows
A theoretical understanding must be grounded in robust experimental practice. The following are self-validating protocols for the analysis of a representative compound, Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate .
Experimental Protocol 1: GC-MS Analysis (EI)
This protocol is designed for structural confirmation and identification of non-polar, volatile impurities.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Vortex until fully dissolved to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL for injection. Causality: This concentration prevents column overloading and detector saturation while providing excellent signal-to-noise.
-
-
GC-MS Instrumentation & Conditions:
-
GC System: Agilent 8890 GC (or equivalent).
-
MS System: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). Causality: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-polar heterocyclic compounds.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard energy for EI, ensuring consistent fragmentation patterns that are comparable to established libraries like NIST.
-
Mass Range: m/z 40 - 450.
-
-
Data Analysis:
-
Identify the peak corresponding to your compound.
-
Extract the mass spectrum and identify the molecular ion (m/z 168).
-
Annotate key fragments: m/z 123 (Loss of •OC₂H₅), m/z 140 (McLafferty), m/z 95 (Dimethylpyrazole core).
-
Compare the acquired spectrum against a spectral library (e.g., NIST) for confirmation.
-
Workflow Diagram: From Sample to Structure
Experimental Protocol 2: LC-MS/MS Analysis (ESI)
This protocol is ideal for polar analogs, metabolite identification, and quantification in complex matrices.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in Methanol or Acetonitrile.
-
Dilute to a final concentration of ~1 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Causality: Matching the sample solvent to the initial mobile phase ensures good peak shape. Formic acid is essential for promoting protonation in positive ion mode ESI.
-
-
LC-MS/MS Instrumentation & Conditions:
-
LC System: Waters ACQUITY UPLC (or equivalent).
-
MS System: Waters Xevo TQ-S (or equivalent triple quadrupole).
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Causality: A C18 reversed-phase column is the workhorse for separating a wide range of small molecules.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Positive (ESI+).
-
Analysis Mode:
-
Full Scan (MS1): Scan m/z 100-350 to find the [M+H]⁺ ion (m/z 169).
-
Product Ion Scan (MS/MS): Isolate m/z 169 and apply collision energy (e.g., 15-25 eV) to generate fragment ions.
-
-
-
Data Analysis:
-
Extract the chromatogram for m/z 169.
-
View the product ion spectrum.
-
Identify key fragment ions, such as m/z 141 (loss of C₂H₄) and m/z 124 (loss of C₂H₅OH).
-
Use this fragmentation information to build a Multiple Reaction Monitoring (MRM) method for sensitive and selective quantification if required.
-
By understanding these fundamental principles and applying these robust protocols, researchers can leverage the full power of mass spectrometry to confidently navigate the complex world of pyrazole-4-carboxylate esters.
References
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A Comparative Guide to the Structural Elucidation of Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate: An FTIR Spectral Analysis
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will explore the causal relationships behind spectral features, compare the utility of FTIR with other common analytical techniques, and provide actionable, validated protocols for obtaining high-quality data.
The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry
The pyrazole ring system is a privileged scaffold in drug discovery, exhibiting a wide array of biological activities. The specific arrangement of substituents on this five-membered ring dictates its physicochemical properties and, ultimately, its therapeutic potential. Vibrational spectroscopy, particularly FTIR, serves as a rapid, non-destructive, and highly informative first-pass technique to confirm the successful synthesis of the target molecule by identifying its key functional groups and overall "fingerprint."[1][2][3]
The underlying principle of FTIR spectroscopy is that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint that reveals the molecule's functional groups and structural features.[1]
Interpreting the FTIR Spectrum of a Substituted Pyrazole Ester
Key Spectral Regions and Expected Vibrational Modes
The FTIR spectrum can be broadly divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[6]
1. The Functional Group Region (4000-1500 cm⁻¹):
This region is characterized by stretching vibrations of specific bonds and is instrumental for the initial identification of key functional groups.
-
C-H Stretching Vibrations (3100-3000 cm⁻¹): The presence of multiple aromatic rings (benzyl and phenyl) and the pyrazole ring will give rise to a series of sharp, medium-to-weak absorption bands in this region, characteristic of C-H stretching in sp²-hybridized carbons.[4][5]
-
C-H Stretching of the Ethyl Group (3000-2850 cm⁻¹): Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups of the ethyl ester will appear as sharp peaks in this range.
-
The Carbonyl (C=O) Stretch (≈1700-1725 cm⁻¹): This is one of the most intense and easily identifiable peaks in the spectrum. The C=O stretching vibration of the α,β-unsaturated ester is expected in this region. Its precise position is influenced by conjugation with the pyrazole ring, which can lower the frequency compared to a saturated ester.[4][5]
2. The Fingerprint Region (1500-500 cm⁻¹):
This region is rich with complex vibrational modes, including C-C, C-N, and C-O stretching and bending vibrations. While individual peak assignment can be challenging, the overall pattern is unique to the molecule, making it a powerful tool for confirming identity by matching against a known standard.
-
Aromatic and Pyrazole Ring Stretching (1600-1450 cm⁻¹): A series of sharp bands corresponding to C=C and C=N stretching vibrations within the phenyl, benzyl, and pyrazole rings are expected here.
-
Ester C-O Stretching (1300-1100 cm⁻¹): Two distinct, strong bands are characteristic of the C-O stretching modes of the ester group.
-
Out-of-Plane C-H Bending (900-675 cm⁻¹): The substitution patterns on the aromatic rings can be inferred from the strong absorption bands in this region.
Below is a table summarizing the expected key FTIR absorption bands for ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Functional Group |
| 3100-3000 | C-H Stretch | Medium to Weak, Sharp | Aromatic and Pyrazole Rings |
| 3000-2850 | C-H Stretch | Medium, Sharp | Ethyl Group (CH₂, CH₃) |
| ≈ 1700-1725 | C=O Stretch | Strong, Sharp | Ester Carbonyl |
| 1600-1450 | C=C and C=N Stretch | Medium to Strong, Sharp | Aromatic and Pyrazole Rings |
| 1300-1100 | C-O Stretch | Strong, Sharp | Ester |
| 900-675 | C-H Out-of-Plane Bend | Strong, Sharp | Aromatic Rings |
A Comparative Analysis: FTIR in the Context of Other Analytical Techniques
While FTIR provides invaluable information about the functional groups present, a comprehensive structural elucidation relies on a multi-technique approach. Here, we compare the insights gained from FTIR with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8][9]
| Technique | Information Provided | Strengths | Limitations |
| FTIR Spectroscopy | Identification of functional groups (e.g., C=O, C-O, aromatic rings). Provides a unique "fingerprint" for the molecule. | Rapid, non-destructive, low cost, and applicable to solid and liquid samples.[10] | Provides limited information on the connectivity of atoms and stereochemistry. Complex spectra can be difficult to interpret fully without reference data. |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, including the chemical environment of each proton and carbon atom, and their connectivity. | Unambiguous determination of molecular structure, including isomer differentiation and stereochemistry. | More expensive instrumentation, requires sample solubility, and can be more time-consuming. |
| Mass Spectrometry | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues. | Extremely sensitive, providing definitive molecular weight. | Provides limited information on the specific arrangement of atoms (isomers can have the same mass). |
The relationship between these techniques in a typical characterization workflow can be visualized as follows:
Caption: A typical workflow for the structural confirmation of a synthesized organic compound.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible FTIR data, adherence to a validated experimental protocol is paramount. Below are step-by-step methodologies for two common solid-sampling techniques.
Protocol 1: KBr Pellet Method
This traditional method involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.
Rationale: The KBr matrix allows for the analysis of solid samples in transmission mode, often yielding high-resolution spectra. The key to a good KBr pellet is the elimination of moisture and the creation of a homogenous, finely ground mixture to minimize light scattering.[11][12][13][14][15]
Step-by-Step Methodology:
-
Sample and KBr Preparation: In a dry agate mortar, place approximately 1-2 mg of the synthesized ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate and 100-200 mg of spectroscopic grade, dry KBr powder.[11][14]
-
Grinding and Mixing: Gently grind the sample and KBr together with an agate pestle for 3-5 minutes until a fine, homogenous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the IR beam.[11][13]
-
Die Loading: Transfer the powder mixture into a pellet-forming die. Distribute the powder evenly to ensure a uniform pellet thickness.
-
Pressing: Place the die into a hydraulic press. Apply pressure of 8-10 tons for 1-2 minutes. This will cause the KBr to fuse into a transparent or translucent disc.[14]
-
Pellet Retrieval and Analysis: Carefully release the pressure and remove the die. Eject the pellet and place it in the sample holder of the FTIR spectrometer. Record the spectrum.
Caption: The KBr pellet preparation workflow for FTIR analysis.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a more modern technique that requires minimal to no sample preparation. It is ideal for rapid screening and for samples that are difficult to grind.[6][16][17]
Rationale: In ATR, the IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal. This interaction provides a spectrum of the sample's surface.[6][16]
Step-by-Step Methodology:
-
Background Collection: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount of the solid ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is crucial for a strong signal.
-
Spectrum Acquisition: Collect the sample spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Conclusion
FTIR spectroscopy is an indispensable tool for the initial characterization of newly synthesized compounds like ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate. It provides a rapid and cost-effective method to confirm the presence of key functional groups, thereby validating the success of a synthetic route. While FTIR is a powerful technique for this purpose, it is most effective when used as part of a comprehensive analytical workflow that includes NMR and mass spectrometry for unambiguous structural elucidation. By following validated protocols, such as the KBr pellet or ATR methods, researchers can ensure the acquisition of high-quality spectral data, which is fundamental to the integrity of their research and development efforts.
References
- Kintek. (n.d.). What Is The Process For Making A Kbr Pellet?
- Mary, Y. S., & Panicker, C. Y. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 413-421.
- Naji, A. A., & Hameed, W. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- Shimadzu. (n.d.). KBr Pellet Method.
- Oreate AI. (2026, February 17). Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis.
- Di Donato, F., et al. (2021).
- El-Guesmi, N., et al. (2018). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
- Helsinki University. (n.d.). Quick User Guide for FT-IR.
- Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- Visnav. (2022, July 27).
- ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3.
- BenchChem. (2025). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.
- Mettler Toledo. (n.d.).
- Zhao, P., et al. (2009). Experimental and theoretical comparative studies on two 2-pyrazoline derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 87-93.
- Jetir.Org. (n.d.).
- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Specac Ltd. (n.d.).
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- Viveka, S., et al. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
- Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Chandrakantha, B., et al. (2025). Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials.
- Han, Z., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o468.
- NIST. (n.d.).
- Isloor, A. M., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2228.
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Overcoming Isomeric Interference: A Comparative Guide to HPLC Method Validation for Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate
As drug development pipelines increasingly rely on complex, highly aromatic scaffolds, analytical methods must evolve to meet stringent specificity requirements. Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate (CAS 342023-84-1) is a critical synthetic intermediate frequently utilized in the development of COX-2 inhibitors and cannabinoid receptor antagonists[1][2].
The primary analytical challenge during its synthesis and quality control is the formation of a closely related positional isomer: ethyl 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylate. Because these isomers share identical molecular weights and nearly indistinguishable hydrophobic properties, traditional C18 chromatographic columns often fail to achieve baseline resolution.
This guide objectively compares the performance of a standard C18 stationary phase against an alternative Phenyl-Hexyl column. By validating the method according to the latest [3][4] and[5][6], we demonstrate how leveraging
The Mechanistic Challenge: Hydrophobicity vs. Selectivity
The causality behind the failure of standard C18 columns lies in the mechanism of interaction. C18 phases rely entirely on dispersive (hydrophobic) forces. Since the 3-phenyl and 5-phenyl isomers possess identical lipophilicity, they co-elute, artificially inflating the main peak's area and destroying the method's accuracy.
To solve this, we must change the mode of interaction. A Phenyl-Hexyl column introduces a phenyl ring tethered to the silica surface via a 6-carbon alkyl chain. This architecture allows the stationary phase to engage in
Fig 1: Mechanistic comparison of C18 dispersive interactions vs. Phenyl-Hexyl π-π selectivity.
Experimental Design & Self-Validating Methodology
To ensure data integrity, the analytical protocol is designed as a self-validating system . Before any sample data is accepted, the system must dynamically prove its "fitness for purpose" through rigorous System Suitability Testing (SST)[7].
Chromatographic Conditions
-
Column A (Baseline): C18 (150 mm × 4.6 mm, 3.5 µm)
-
Column B (Alternative): Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase: Isocratic, 60% Acetonitrile / 40% Milli-Q Water containing 0.1% Formic Acid (to suppress silanol ionization and improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Step-by-Step Protocol
-
Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution: Accurately weigh 10.0 mg of Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).
-
Working Standard Solution: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume to achieve the target concentration of 100 µg/mL.
-
SST Spiking Solution (Specificity Check): Spike the working standard with 1.0 µg/mL (1% w/w) of the 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylate isomer.
-
System Suitability Execution: Inject the SST Spiking Solution six times. The analytical run is only authorized to proceed if the following criteria are met:
-
Resolution (
) between the 5-phenyl and 3-phenyl isomers is > 2.0. -
Tailing factor (
) for the main peak is ≤ 1.5. -
Relative Standard Deviation (RSD) of the main peak area is ≤ 2.0%.
-
Method Validation Framework (ICH Q2(R2) & USP <1225>)
The recent revision of[8][9] and [10][11] emphasizes a lifecycle approach, requiring that the "reportable result" is directly linked to decision-making confidence. For a Category I assay (quantitation of major components), demonstrating absolute specificity against impurities is the most critical parameter[12][13].
Fig 2: Analytical procedure validation lifecycle mapped to ICH Q2(R2) requirements.
Comparative Validation Data
The table below summarizes the quantitative data obtained during the parallel validation of both columns.
| Validation Parameter | Acceptance Criteria (ICH/USP) | Standard C18 Column | Phenyl-Hexyl Column | Scientific Conclusion |
| Specificity ( | Resolution > 1.5 | 0.8 (Co-elution) | 2.4 (Baseline) | Phenyl-Hexyl's |
| Linearity ( | 0.9992 | 0.9998 | Both acceptable; Phenyl-Hexyl exhibits less matrix interference. | |
| Accuracy (% Recovery) | 98.0% - 102.0% | 103.5% (Failed) | 99.8% | C18 fails due to the co-eluting 3-phenyl isomer artificially inflating the peak area. |
| Precision (% RSD) | ≤ 2.0% (n=6) | 2.5% (Failed) | 0.8% | Phenyl-Hexyl provides highly reproducible integration. |
| Sensitivity (LOD / LOQ) | S/N > 3 (LOD), S/N > 10 (LOQ) | 0.5 / 1.5 µg/mL | 0.2 / 0.6 µg/mL | Reduced band broadening on Phenyl-Hexyl improves the signal-to-noise ratio. |
Discussion of Causality
The failure of the C18 column across Accuracy and Precision parameters is a direct downstream consequence of its failure in Specificity. Because the C18 phase cannot separate the 3-phenyl impurity from the 5-phenyl target, the UV detector records a merged peak. This leads to an overestimation of recovery (103.5%) and inconsistent integration borders, which drives the RSD up to 2.5%.
Conversely, the Phenyl-Hexyl column isolates the target analyte perfectly. By removing the isomeric interference, the method achieves a true accuracy of 99.8% and an RSD of 0.8%, fully satisfying the ICH Q2(R2) requirement that the reportable range must be confirmed by acceptable response, accuracy, and precision[4][8].
Conclusion
When developing analytical methods for highly aromatic scaffolds like Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate, relying on traditional dispersive hydrophobic interactions introduces an unacceptable risk of isomeric co-elution.
By transitioning to a Phenyl-Hexyl stationary phase, analytical scientists can leverage
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency (EMA).[Link]
-
ICH Official Guidelines. "Quality Guidelines: Q2(R2) Validation of Analytical Procedures." ICH. [Link]
Sources
- 1. ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate - CAS号 342023-84-1 - 摩熵化学 [molaid.com]
- 2. Ethyl 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylate | 342023-84-1 [chemicalbook.com]
- 3. mastercontrol.com [mastercontrol.com]
- 4. database.ich.org [database.ich.org]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. uspbpep.com [uspbpep.com]
- 7. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. investigationsquality.com [investigationsquality.com]
- 11. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 12. USP <1225> Method Validation - BA Sciences [basciences.com]
- 13. biospectra.us [biospectra.us]
Comparative Guide: Reference Standards for 1-Benzyl-5-phenylpyrazole Impurity Profiling
Executive Summary & Mechanistic Context
The 1-benzyl-5-phenylpyrazole scaffold is a privileged structure in modern drug discovery, serving as the core pharmacophore in1 and Diacylglycerol O-Acyltransferase (DGAT) inhibitors[1]. However, the synthesis of these Active Pharmaceutical Ingredients (APIs)—typically executed via the condensation of enaminodiketones with benzylhydrazine—inherently produces regioisomeric impurities. Mechanistically, the reaction yields both the desired 1,5-disubstituted pyrazole and the undesired 1,3-disubstituted regioisomer (e.g.,2)[2].
Because these regioisomers possess identical molecular weights and highly similar physicochemical properties, distinguishing them during API batch release requires ultra-high-purity reference standards. This guide objectively compares the analytical performance of Commercial Certified Reference Materials (CRMs) versus In-House Synthesized Working Standards for profiling 1-benzyl-5-phenylpyrazole impurities, providing actionable, self-validating experimental protocols.
Product Comparison: Commercial CRMs vs. In-House Working Standards
When establishing an analytical control strategy for derivatives like3, laboratories must choose their standard sourcing strategy[3][].
-
Commercial Certified Reference Materials (CRMs):
-
Performance: Highly reliable. CRMs undergo rigorous orthogonal testing (e.g., qNMR, LC-MS, Karl Fischer titration) to establish absolute mass fraction purity.
-
Pros: Immediate traceability to SI units; eliminates internal validation bottlenecks; guarantees regulatory compliance (ISO 17034).
-
Cons: High procurement cost; limited availability for highly specific, proprietary API intermediates.
-
-
In-House Synthesized Working Standards:
-
Performance: Variable. Purity depends heavily on the efficiency of preparative chromatography used to isolate the 1,3-isomer from the 1,5-isomer.
-
Pros: Cost-effective for high-volume routine testing once the synthetic route is established; customizable to specific proprietary degradation products.
-
Cons: Requires extensive internal qualification (mass balance approach or qNMR); risk of 5 skewing quantitative assays[5].
-
Causality & Experimental Design (E-E-A-T)
The Mechanistic Challenge: Why is chromatographic resolution of these isomers so difficult? The 1,5- and 1,3-regioisomers of benzyl-phenylpyrazoles differ only in the spatial orientation of the phenyl ring relative to the benzyl group. On standard C18 stationary phases, their hydrophobic profiles are nearly indistinguishable, leading to co-elution.
The Causal Solution: We utilize a Pentafluorophenyl (PFP) stationary phase. The electron-deficient fluorinated ring of the PFP column engages in
Experimental Methodology: Self-Validating Protocol for Impurity Resolution
This protocol establishes a self-validating system: the System Suitability Test (SST) inherently proves that the reference standard is pure enough to resolve the critical pair without auto-interference.
Step 1: Standard Preparation & Qualification
-
CRM Pathway: Reconstitute 1.0 mg of the CRM (e.g., 6) in 1.0 mL of LC-MS grade Acetonitrile[6].
-
In-House Pathway: Synthesize the impurity via the reaction of enaminodiketones with benzylhydrazine[2]. Isolate the minor 1,3-isomer via silica gel chromatography (ethyl acetate/n-hexane)[5]. Determine absolute purity using
H-qNMR with an internal calibrant (e.g., maleic acid).
Step 2: Chromatographic Separation (HPLC-UV)
-
Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm.
-
Mobile Phase: Isocratic 60:40 Methanol : 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.
-
Causality Check: The acidic modifier (formic acid) suppresses secondary interactions with residual silanols on the column, ensuring sharp, symmetrical peaks for the basic pyrazole nitrogens.
Step 3: Orthogonal Detection (LC-MS/MS)
-
Operate in Electrospray Ionization Positive (ESI+) mode.
-
Monitor the transition of the protonated precursor
to the primary fragment (loss of the benzyl group, Da) to unequivocally confirm the structural identity of the eluting peaks.
Quantitative Data: Performance Comparison
The following table summarizes the validation metrics when using a Commercial CRM versus an In-House Standard for the quantification of the 1,3-regioisomer impurity in a 1-benzyl-5-phenylpyrazole API batch.
| Metric | Commercial CRM | In-House Synthesized Standard | Analytical Impact / Causality |
| Certified Purity | Lower purity in-house standards require complex correction factors during API assay calculation. | ||
| Isomeric Resolution ( | Trace 1,5-isomer contaminating the in-house standard reduces the effective resolution valley. | ||
| Signal-to-Noise (LOD) | CRM allows for a lower Limit of Detection due to the absence of background matrix noise. | ||
| Trace Metal Content | High trace metals in-house can catalyze on-column degradation, affecting peak shape[5]. | ||
| Preparation Time | In-house requires synthesis, purification, and full structural elucidation (NMR/HRMS)[2]. |
Workflow Visualization
Workflow for qualifying and applying 1-benzyl-5-phenylpyrazole impurity reference standards.
References
-
Molaid.com. "1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid | 905590-04-7". 5
-
Heterocycles (Clockss.org). "SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE". 2
-
Molaid.com. "ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate - CAS 342023-84-1". 3
-
Bocsci.com. "CAS 342023-84-1 (Ethyl 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylate)".
-
PubChem (NIH). "Methyl 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylate | CID 131954941". 6
-
ResearchGate. "Late-Stage Diversification of Pyrazoles as Antileishmanial Agents". 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate - CAS号 342023-84-1 - 摩熵化学 [molaid.com]
- 5. 1-苄基-5-苯基-1H-吡唑-4-甲酸 - CAS号 905590-04-7 - 摩熵化学 [molaid.com]
- 6. Methyl 1-benzyl-5-phenyl-1H-prazole-3-carboxylate | C18H16N2O2 | CID 131954941 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate proper disposal procedures
As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic intermediates is just as critical as the synthesis itself. Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate (CAS: 342023-84-1) is a highly functionalized heterocyclic building block frequently utilized in drug discovery and agricultural chemistry.
Because of its specific molecular architecture—featuring a pyrazole core flanked by lipophilic benzyl and phenyl groups—this compound presents unique logistical and environmental challenges. Standard wastewater treatment facilities are not equipped to degrade such persistent, biologically active molecules. Therefore, implementing a rigorous, self-validating disposal protocol is essential for maintaining laboratory safety, regulatory compliance, and environmental stewardship.
Physicochemical Profiling & Disposal Causality
To design an effective disposal strategy, we must first understand the physical and chemical properties of the substance. The table below summarizes the quantitative data for ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate and explains the direct operational causality behind its waste management requirements.
| Property | Value | Operational & Disposal Implication |
| CAS Number | 342023-84-1 | Must be explicitly listed on all hazardous waste manifests to prevent "unknown waste" classification[1]. |
| Molecular Formula | C19H18N2O2 | Contains nitrogen; requires high-temperature incineration to manage NOx emissions safely. |
| Molecular Weight | 306.36 g/mol | Exists as a solid at room temperature. Poses a fine-dust inhalation hazard during transfer and spill cleanup. |
| Boiling Point | ~490.1 °C (Predicted) | Extremely low volatility[1]. Respiratory risks are driven by aerosolized dust rather than vapor pressure. |
| Density | ~1.12 g/cm³ (Predicted) | Heavier than water[1]. Will cause phase separation in mixed aqueous waste carboys, requiring robust container agitation prior to commercial transport. |
The "Why" Behind the Hazard: Like many pyrazole derivatives, this compound is classified as an irritant to the skin, eyes, and respiratory tract, and poses a credible threat of long-lasting aquatic toxicity[2][3]. Because of its high lipophilicity, it will bioaccumulate if introduced into the water supply. Consequently, it must never be poured down the drain or disposed of in general municipal trash[3][4].
Strategic Waste Segregation Workflow
Proper segregation at the point of generation is the most effective way to control disposal costs and prevent dangerous chemical incompatibilities. The following diagram illustrates the logical decision tree for routing pyrazole-derivative waste in a research setting.
Caption: Workflow for the segregation, accumulation, and disposal of pyrazole-derivative chemical waste.
Step-by-Step Methodologies for Disposal
To ensure a self-validating safety system, execute the following protocols when handling waste containing ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate.
Protocol A: Routine Waste Segregation and Containerization
-
Primary Containment Selection: Select a high-density polyethylene (HDPE) or glass container. Do not use metal containers, as trace acidic byproducts from synthesis (e.g., residual HCl from benzylhydrazine dihydrochloride reactions) can cause corrosion[1][4].
-
Solvent Segregation (Critical Step): If the compound is dissolved in a solvent matrix, you must separate halogenated waste (e.g., dichloromethane) from non-halogenated waste (e.g., ethanol, THF, toluene)[1].
-
Causality: High-temperature incineration of halogenated waste requires specialized alkaline scrubbers to prevent the atmospheric release of toxic dioxins. Mixing these waste streams exponentially increases disposal costs and environmental risk.
-
-
Defacing and Labeling: If reusing an old chemical bottle, thoroughly deface the original label[5]. Affix a new Hazardous Waste tag immediately. Write the full chemical name ("Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate").
-
Causality: Regulatory agencies strictly prohibit the use of chemical formulas or abbreviations on waste tags; non-compliance results in the waste being classified as "unknown," triggering expensive characterization fees.
-
-
Validation Check: Before sealing the liquid waste carboy, visually inspect the contents. Because the compound's density (~1.12 g/cm³) is greater than water, phase separation may occur in mixed aqueous/organic streams. Ensure the container is not filled past 80% capacity to allow for vapor expansion and safe transport.
Protocol B: Spill Response and Decontamination
-
Isolation and PPE: Cordon off the area. Don chemical-resistant nitrile gloves, safety goggles, and a lab coat.
-
Dust Suppression (No Dry Sweeping): For dry powder spills, do not use a brush and dustpan.
-
Causality: Dry sweeping aerosolizes the fine powder, bypassing standard PPE and leading to respiratory and ocular irritation[2].
-
-
Wet Collection: Gently cover the spill with absorbent pads dampened with a compatible solvent (e.g., ethanol or isopropanol) to dissolve and capture the compound.
-
Surface Decontamination: Wash the affected area with the solvent, followed by a soap and water wipe-down. Collect all contaminated pads, paper towels, and PPE into a heavy-duty plastic bag, seal it, and label it as solid hazardous waste[4].
-
Validation Check: After decontamination, wipe the surface with a clean, dark-colored cloth or swab. Observe for any residual white powder. A completely clear swab validates successful primary decontamination.
Regulatory Compliance & Laboratory Management
For academic and research institutions operating in the United States, the disposal of this compound falls under the jurisdiction of the [6].
Under EPA Subpart K guidelines, laboratories are permitted to manage waste in Satellite Accumulation Areas (SAAs) . To maintain compliance:
-
Volume Limits: You may accumulate up to 55 gallons of non-acute hazardous waste at or near the point of generation[5][6].
-
Time Limits: Waste must be removed from the laboratory by a trained Hazardous Waste Professional within 6 to 12 months of the accumulation start date, depending on specific institutional policies (e.g., Northwestern University mandates a strict 6-month limit)[5][6].
-
Container Integrity: Containers must remain tightly closed at all times unless actively adding or removing waste[2][4]. Funnels left in open carboys are a primary source of EPA citations and laboratory air contamination.
References
-
MolAid. "ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate - CAS号342023-84-1". [Link]
-
US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories".[Link]
-
Northwestern University Research Safety. "Hazardous Waste Disposal Guide". [Link]
Sources
- 1. ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate - CAS号 342023-84-1 - 摩熵化学 [molaid.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
